PI3K-IN-36
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-(2-piperidin-4-ylphenyl)propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36F2N8O/c1-30(2,19-21-7-3-4-8-22(21)20-11-13-33-14-12-20)38-27-35-28(39-15-17-41-18-16-39)37-29(36-27)40-24-10-6-5-9-23(24)34-26(40)25(31)32/h3-10,20,25,33H,11-19H2,1-2H3,(H,35,36,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLUIILPJZBRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCNCC2)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The PI3K Signaling Pathway and its Inhibition: A Technical Guide
Disclaimer: No specific information was found for a molecule designated "PI3K-IN-36." The following guide provides a comprehensive overview of the general mechanism of action of Phosphoinositide 3-kinase (PI3K) inhibitors, leveraging established knowledge of the PI3K signaling pathway and its role in disease, particularly cancer. This information is intended for researchers, scientists, and drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cellular Processes
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular activities, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Its activation is triggered by various extracellular stimuli, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[3][4]
Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B or PKB).[4] Activated AKT then phosphorylates a multitude of substrates, leading to a cascade of events that promote cell survival by inhibiting pro-apoptotic proteins and foster cell growth and proliferation through the activation of the mammalian target of rapamycin (mTOR).[6][7] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thus antagonizing PI3K activity.[4]
Dysregulation in Cancer and Therapeutic Targeting
The PI3K pathway is one of the most frequently hyperactivated signaling cascades in human cancers.[1][7] This aberrant activation can arise from various genetic and epigenetic alterations, including mutations in the genes encoding PI3K catalytic subunits (e.g., PIK3CA), loss or inactivation of the tumor suppressor PTEN, and amplification or overexpression of upstream receptor tyrosine kinases.[7] The resulting uncontrolled signaling promotes tumor initiation, progression, and resistance to therapy.[8]
Consequently, the components of the PI3K pathway have become attractive targets for the development of novel cancer therapeutics.[1] PI3K inhibitors are designed to block the catalytic activity of PI3K, thereby preventing the production of PIP3 and the subsequent activation of downstream signaling. This inhibition can lead to decreased cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).[1]
General Mechanism of Action of PI3K Inhibitors
PI3K inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PI3K catalytic subunit and preventing the phosphorylation of PIP2. By blocking this critical step, these inhibitors effectively shut down the entire downstream signaling cascade. The therapeutic goal is to selectively inhibit the growth of cancer cells that are dependent on the PI3K pathway for their survival and proliferation, while minimizing effects on normal cells.
Preclinical studies have demonstrated that PI3K inhibitors can exhibit significant single-agent activity in cancers with specific genetic profiles, such as those with PIK3CA mutations, HER2 amplification, or PTEN deficiency.[1]
Quantitative Data on PI3K Inhibition
The following table summarizes general findings from preclinical and clinical studies of PI3K inhibitors, illustrating their biological effects.
| Parameter | Observation | Relevant Cancer Types | Citation |
| Cell Growth Inhibition | Concentration-dependent inhibition of tumor cell line growth. | Breast, Prostate, Endometrial, Glioblastoma | [9] |
| Pathway Inhibition | Reduction in phosphorylation of AKT and S6 ribosomal protein. | Various solid tumors | [9] |
| Apoptosis Induction | Increased programmed cell death in sensitive cell lines. | Non-Small Cell Lung Cancer | [10] |
| Clinical Response (Taselisib) | 36% response rate in patients with PIK3CA mutant tumors. | Breast Cancer | [2] |
| Metabolic Effects | Dose-dependent hyperglycemia and hyperinsulinemia. | Not specific | [11] |
| In Vivo Tumor Growth | Inhibition of tumor growth in xenograft models. | Ovarian Cancer | [12] |
Key Experimental Protocols for Evaluating PI3K Inhibitors
The characterization of PI3K inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Assays
-
Kinase Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. This is crucial for determining the inhibitor's potency (often expressed as the half-maximal inhibitory concentration, IC50) and its selectivity for different PI3K isoforms.
-
Cell-Based Proliferation Assays: Cancer cell lines with known genetic backgrounds (e.g., with or without PIK3CA mutations or PTEN loss) are treated with the inhibitor at various concentrations. The effect on cell viability and proliferation is then measured over time using assays such as WST-1 or MTT.[12]
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Western Blotting: This technique is used to assess the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6K. A reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) in treated cells provides direct evidence of pathway inhibition.[13]
In Vivo Models
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Xenograft and Genetically Engineered Mouse (GEM) Models: Human tumor cells are implanted into immunocompromised mice (xenografts), or mice are genetically engineered to develop specific types of cancer. These animal models are then treated with the PI3K inhibitor to evaluate its effect on tumor growth, metastasis, and overall survival.[12]
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Pharmacodynamic Biomarker Analysis: Tumor and surrogate tissues from treated animals are analyzed to confirm that the drug is reaching its target and inhibiting the PI3K pathway in vivo. This can involve measuring levels of p-AKT or other pathway-related biomarkers.[11]
Conclusion
Targeting the PI3K signaling pathway remains a promising strategy in oncology. The development of PI3K inhibitors has been guided by a deep understanding of the pathway's role in cancer biology. While challenges such as on-target toxicities and the development of resistance remain, ongoing research continues to refine the therapeutic application of these agents. The systematic preclinical evaluation of novel PI3K inhibitors, employing the methodologies outlined above, is essential for identifying the most promising candidates for clinical development and ultimately improving patient outcomes.
References
- 1. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the PI3K Signaling Pathway in Follicular Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In the context of hematological malignancies, particularly Follicular Lymphoma (FL), the dysregulation of this pathway is a key driver of tumorigenesis and disease progression. This technical guide provides a comprehensive overview of the core PI3K signaling pathway, its role in FL, and general methodologies used to investigate this pathway.
While this guide focuses on the broader PI3K pathway in FL, it is important to note that specific, detailed public information regarding the inhibitor "PI3K-IN-36" (also known as HY-150034) is currently unavailable. This compound is described by suppliers as a potent PI3K inhibitor for research in follicular lymphoma, with a molecular formula of C30H36F2N and a molecular weight of 562.66. However, quantitative data, such as IC50 values for specific PI3K isoforms, and detailed experimental protocols involving this particular compound are not present in the public scientific literature.
The Core PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This activation leads to the recruitment and activation of PI3K enzymes at the plasma membrane. Class I PI3Ks, which are most implicated in cancer, are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85).
Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).
Activated AKT then phosphorylates a multitude of downstream substrates, leading to:
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Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic factors like NF-κB.
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Cell Proliferation and Growth: Via the activation of the mTOR pathway, which in turn promotes protein synthesis and cell growth.
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Metabolism: By regulating glucose uptake and utilization.
The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signaling cascade.
PI3K Signaling in Follicular Lymphoma
In Follicular Lymphoma, the PI3K pathway is often constitutively active, providing a crucial survival signal to the malignant B-cells. This aberrant activation can occur through various mechanisms, including:
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B-Cell Receptor (BCR) Signaling: Chronic signaling from the BCR is a hallmark of many B-cell malignancies. The BCR complex can directly activate PI3Kδ, a p110 isoform predominantly expressed in leukocytes.
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Genetic Alterations: While less common in FL compared to other cancers, mutations in genes encoding components of the PI3K pathway can lead to its constitutive activation.
-
Loss of PTEN function: Reduced expression or inactivating mutations of the PTEN tumor suppressor can lead to an accumulation of PIP3 and hyperactivation of the pathway.
The central role of the PI3Kδ isoform in B-cell biology has made it a prime therapeutic target in FL and other B-cell lymphomas.
General Experimental Protocols for Investigating the PI3K Pathway
The following are general methodologies used to study the PI3K signaling pathway. These protocols would be applicable to the characterization of a novel inhibitor like this compound.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against specific PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with the test compound at various concentrations in a kinase reaction buffer containing ATP and a lipid substrate (e.g., PIP2).
-
The production of ADP (a byproduct of the kinase reaction) is measured using a luminescence-based assay (e.g., Kinase-Glo®).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of an inhibitor on the phosphorylation status of key downstream effectors of the PI3K pathway in whole cells.
Methodology:
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Follicular lymphoma cell lines are treated with the test compound at various concentrations for a defined period.
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Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-AKT, p-S6 ribosomal protein) and total protein levels as a loading control.
-
Detection is performed using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
Cell Proliferation and Viability Assays
Objective: To determine the effect of a PI3K inhibitor on the growth and survival of follicular lymphoma cells.
Methodology:
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Follicular lymphoma cell lines are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
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The GI50 or IC50 value, the concentration of the compound that inhibits cell growth or reduces viability by 50%, is determined.
Visualizing the PI3K Signaling Pathway and Experimental Workflows
To aid in the understanding of the complex interactions within the PI3K pathway and the general workflow for inhibitor characterization, the following diagrams are provided.
Caption: The canonical PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for characterizing a novel PI3K inhibitor.
In-depth Technical Guide on PI3K-IN-36 Function in Cancer Cells
Notice to the Reader: Following a comprehensive search of scientific literature and patent databases, it has been determined that specific, in-depth public information and quantitative data regarding "PI3K-IN-36 (compound A36)" are not available. The compound is listed by several chemical suppliers as a potent PI3K inhibitor intended for research, particularly in the context of follicular lymphoma. However, detailed experimental data, such as IC50 values, specific mechanisms of action, and comprehensive experimental protocols, are not disclosed in the public domain.
Therefore, it is not possible to provide a detailed technical guide specifically on this compound as requested.
As an alternative, this guide will provide a comprehensive overview of the function of a well-characterized, exemplary PI3K inhibitor in cancer cells, maintaining the requested in-depth technical format. This will include quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the PI3K pathway. For this purpose, we will focus on Idelalisib (CAL-101) , a selective inhibitor of the PI3Kδ isoform, which has extensive publicly available data and is approved for the treatment of certain hematological malignancies.
An In-depth Technical Guide on the Function of Idelalisib (a PI3Kδ Inhibitor) in Cancer Cells
This guide details the function, mechanism of action, and experimental evaluation of Idelalisib, a selective PI3Kδ inhibitor, in the context of cancer cells.
Core Concepts: The PI3K Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is one of the most common events in human cancers, making it a prime target for therapeutic intervention.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation through the activation of the mTOR pathway.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [shape=point, style=invis];
// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruitment &\nActivation", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activation", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> CellGrowth; Akt -> Inhibition [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368"]; Inhibition -> Apoptosis; } . Caption: The PI3K/Akt/mTOR Signaling Pathway.
Idelalisib: A Selective PI3Kδ Inhibitor
Idelalisib is a potent and selective inhibitor of the delta isoform of the p110 catalytic subunit of PI3K (PI3Kδ). The expression of PI3Kδ is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for hematological malignancies.
Idelalisib binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3. This leads to a downstream cascade of events:
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Inhibition of Akt Phosphorylation: Reduced PIP3 levels prevent the recruitment and activation of Akt.
-
Induction of Apoptosis: In malignant B-cells, the inhibition of the PI3K/Akt pathway leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bim), ultimately triggering programmed cell death.
-
Disruption of Microenvironment Support: Idelalisib disrupts the interactions between malignant B-cells and the supportive tumor microenvironment. It inhibits chemokine signaling, adhesion, and homing of cancer cells to lymphoid tissues.
Quantitative Data for Idelalisib in Cancer Cells
The following tables summarize key quantitative data for Idelalisib from various studies on cancer cell lines.
Table 1: In Vitro Potency of Idelalisib against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 2.5 |
| PI3Kγ | 89 |
| PI3Kβ | 563 |
| PI3Kα | 860 |
Data compiled from various publicly available sources.
Table 2: Anti-proliferative Activity of Idelalisib in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.4 |
| Raji | Burkitt's Lymphoma | 1.2 |
| MEC-1 | Chronic Lymphocytic Leukemia | >10 |
Data compiled from various publicly available sources.
Table 3: Induction of Apoptosis by Idelalisib (1 µM, 48h) in Primary CLL Cells
| % Apoptotic Cells (Annexin V+) | |
| Control (DMSO) | 15 ± 5% |
| Idelalisib | 45 ± 10% |
Data are representative and compiled from various publicly available sources.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of PI3K inhibitors like Idelalisib in cancer cells.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Materials: Purified recombinant PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP (with γ-³²P-ATP tracer), kinase buffer, Idelalisib.
-
Protocol:
-
Prepare serial dilutions of Idelalisib in DMSO.
-
In a reaction plate, combine the PI3K enzyme, kinase buffer, and Idelalisib (or DMSO control).
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separate the phosphorylated product (PIP3) from the unreacted ATP using thin-layer chromatography (TLC) or a filtration-based method.
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Quantify the amount of ³²P-labeled PIP3 using a phosphorimager or scintillation counter.
-
Calculate the percent inhibition at each drug concentration and determine the IC50 value by non-linear regression analysis.
-
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
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Materials: Cancer cell lines, complete culture medium, 96-well plates, Idelalisib, MTT reagent or CellTiter-Glo® reagent, plate reader.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Idelalisib (or DMSO control) and incubate for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
This assay quantifies the induction of apoptosis in cancer cells following treatment with the inhibitor.
-
Materials: Cancer cells, Idelalisib, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.
-
Protocol:
-
Treat cancer cells with Idelalisib (or DMSO control) for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Materials: Cancer cells, Idelalisib, lysis buffer, primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6), secondary antibodies, chemiluminescent substrate, imaging system.
-
Protocol:
-
Treat cells with Idelalisib for various time points or at different concentrations.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualizations
// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat cells with\nPI3K Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot for\nSignaling Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> WesternBlot; Viability -> DataAnalysis; Apoptosis -> DataAnalysis; WesternBlot -> DataAnalysis; } . Caption: Workflow for PI3K Inhibitor Evaluation.
Conclusion
While specific data for this compound is not publicly available, the study of well-characterized PI3K inhibitors like Idelalisib provides a robust framework for understanding the therapeutic potential of targeting the PI3K pathway in cancer. The experimental protocols and data presentation formats outlined in this guide serve as a standard for the preclinical evaluation of novel PI3K inhibitors. Researchers and drug developers can utilize these methodologies to assess the potency, selectivity, and cellular effects of new chemical entities targeting this critical cancer signaling pathway.
Pictilisib (GDC-0941): A Technical Guide to a Potent Pan-PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-class I PI3K inhibitor that has been extensively evaluated in preclinical and clinical studies.[4][5] This technical guide provides an in-depth overview of Pictilisib, including its mechanism of action, potency and selectivity, key experimental protocols, and a summary of its in vitro and in vivo activity.
Mechanism of Action
Pictilisib is an ATP-competitive inhibitor of class I PI3K isoforms.[5] By binding to the ATP-binding pocket of the p110 catalytic subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] This inhibition of PIP3 production blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][3] The subsequent suppression of the PI3K/Akt signaling cascade leads to the inhibition of tumor cell growth, proliferation, and survival.[5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Pictilisib (GDC-0941)
| Target | IC50 (nM) | Selectivity vs. p110α |
| PI3Kα (p110α) | 3 | - |
| PI3Kδ (p110δ) | 3 | 1-fold |
| PI3Kβ (p110β) | 33 | 11-fold |
| PI3Kγ (p110γ) | 75 | 25-fold |
| mTOR | >193-fold vs. p110α | >193-fold |
Data compiled from multiple sources.[4][7][8][9]
Table 2: Cellular Activity of Pictilisib (GDC-0941) in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (nM) for pAkt Inhibition | Proliferation GI50 (µM) |
| U87MG | Glioblastoma | 46 | 0.95 |
| PC3 | Prostate Cancer | 37 | 0.28 |
| MDA-MB-361 | Breast Cancer | 28 | 0.72 |
| A2780 | Ovarian Cancer | - | 0.14 |
| HCT116 | Colorectal Cancer | - | 1.081 |
| DLD1 | Colorectal Cancer | - | 1.070 |
| HT29 | Colorectal Cancer | - | 0.157 |
Data compiled from multiple sources.[7]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pictilisib against purified PI3K isoforms.
Methodology:
-
Recombinant human PI3Kα, β, δ, and γ are expressed and purified.[7]
-
The kinase reaction is initiated by adding the respective PI3K isoform to a reaction mixture.[7]
-
The reaction mixture typically contains a lipid substrate (e.g., PIP2), ATP (including a radiolabeled variant like [γ-³³P]-ATP), and a buffer with necessary cofactors like MgCl₂.[7]
-
Pictilisib, dissolved in a suitable solvent like DMSO, is added at various concentrations.[7]
-
The reaction is allowed to proceed for a set time at room temperature.[7]
-
The reaction is then terminated.[7]
-
The amount of phosphorylated product (PIP3) is quantified. This can be done using various methods, such as scintillation proximity assay (SPA) where the radiolabeled product is captured on beads that emit light when in close proximity to a scintillant.[7]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[7]
Cellular Phospho-Akt (pAkt) Inhibition Assay
Objective: To measure the ability of Pictilisib to inhibit PI3K signaling in a cellular context by quantifying the phosphorylation of Akt.
Methodology:
-
Cancer cell lines of interest (e.g., U87MG, PC3) are cultured to a suitable confluency.
-
Cells are treated with a range of concentrations of Pictilisib for a specified duration (e.g., 2 hours).[10][11]
-
Following treatment, cells are lysed to extract proteins.
-
The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
The levels of phosphorylated Akt (at Ser473 or Thr308) and total Akt are measured by Western blot or ELISA.[10]
-
For Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pAkt and total Akt.
-
For ELISA, lysates are added to wells coated with a capture antibody, and a detection antibody is used to quantify the target proteins.[9]
-
The ratio of pAkt to total Akt is calculated for each treatment condition, and the IC50 for pAkt inhibition is determined.
Cell Proliferation/Viability Assay
Objective: To assess the effect of Pictilisib on the growth and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to attach overnight.
-
Cells are then treated with various concentrations of Pictilisib for an extended period (e.g., 48-72 hours).[7]
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[7]
-
The luminescence signal is read using a plate reader.
-
The concentration of Pictilisib that causes 50% growth inhibition (GI50) is calculated from the dose-response curve.[7]
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of Pictilisib in a living organism.
Methodology:
-
Human cancer cells (e.g., U87MG, MCF7-neo/HER2) are implanted subcutaneously or orthotopically into immunodeficient mice.[2][12]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.[2]
-
Pictilisib is administered orally at a predetermined dose and schedule (e.g., 150 mg/kg, once daily).[12][13]
-
Tumor volume is measured regularly using calipers.[2]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring pAkt levels by immunohistochemistry or Western blot.[12]
-
The antitumor activity is assessed by comparing the tumor growth in the treated group to the control group.[13]
Mandatory Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of Pictilisib (GDC-0941).
Caption: Experimental workflow for the preclinical evaluation of Pictilisib (GDC-0941).
Conclusion
Pictilisib (GDC-0941) is a well-characterized, potent pan-class I PI3K inhibitor with demonstrated activity in a range of preclinical models and has undergone extensive clinical investigation.[3][4] Its ability to effectively block the PI3K/Akt signaling pathway provides a strong rationale for its continued investigation as a potential anticancer agent, both as a monotherapy and in combination with other targeted therapies.[12][14] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cy5-alkyne.com [cy5-alkyne.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsk3b.com [gsk3b.com]
- 11. aktpathway.com [aktpathway.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The PI3K/AKT/mTOR Pathway: A Core Signaling Axis and Therapeutic Target
An In-depth Technical Guide on the PI3K/AKT/mTOR Pathway and the Pan-PI3K Inhibitor, Copanlisib
This technical guide provides a comprehensive overview of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document details the core components of the pathway and focuses on the pharmacological and experimental profile of Copanlisib, a potent pan-class I PI3K inhibitor.
The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1][2] It is activated by a wide range of extracellular signals, including growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.
Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR, a central regulator of protein synthesis and cell growth. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3.[3]
Dysregulation of the PI3K/AKT/mTOR pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of PTEN function, is a frequent event in various cancers, including follicular lymphoma.[2][4] This aberrant signaling promotes uncontrolled cell proliferation and survival, making the pathway an attractive target for cancer therapy.
Copanlisib: A Potent Pan-Class I PI3K Inhibitor
Copanlisib (brand name Aliqopa) is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][5] It has demonstrated significant anti-tumor activity in various B-cell malignancies, including relapsed follicular lymphoma.[2][6]
Mechanism of Action
Copanlisib functions by inhibiting the kinase activity of PI3K, thereby blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling through AKT and mTOR.[4] This inhibition leads to the induction of apoptosis and a reduction in the proliferation of malignant B-cells.[1][7]
Quantitative Data for Copanlisib
The inhibitory activity of Copanlisib against the four class I PI3K isoforms has been determined in cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5 |
| PI3Kβ | 3.7 |
| PI3Kγ | 6.4 |
| PI3Kδ | 0.7 |
Table 1: Biochemical IC50 values of Copanlisib against Class I PI3K isoforms. Data sourced from multiple studies.[2][8][9]
In cellular assays, Copanlisib has shown potent anti-proliferative effects in various cancer cell lines, particularly those with activating PIK3CA mutations or HER2 overexpression.[10] For instance, in hepatocellular carcinoma cell lines Huh7 and HepG2, Copanlisib demonstrated IC50 values of 47.9 nM and 31.6 nM, respectively, in cell viability assays.[11]
Experimental Protocols for the Evaluation of PI3K Inhibitors
This section provides detailed methodologies for key experiments used to characterize the activity of PI3K inhibitors like Copanlisib.
In Vitro PI3K Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a PI3K enzyme. The amount of phosphorylated product is measured, often using radiolabeled ATP or fluorescence-based methods.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Phosphatidylinositol (PI) and Phosphatidylserine (PS)
-
ATP (including [γ-³³P]ATP for radiometric detection)
-
Kinase reaction buffer (e.g., 50 mM MOPSO, pH 7.0, 100 mM NaCl, 4 mM MgCl₂, 0.1% BSA)[8]
-
Stop solution (e.g., 25 mM EDTA)[8]
-
Test compound (e.g., Copanlisib) dissolved in DMSO
-
384-well plates
-
Scintillation counter
Procedure:
-
Coat 384-well plates with a 1:1 molar ratio of PI and PS.[8]
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase reaction buffer containing the purified PI3K enzyme to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP solution containing [γ-³³P]ATP.[8]
-
Incubate the reaction for a defined period (e.g., 2 hours) at room temperature.[8]
-
Terminate the reaction by adding the stop solution.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Western Blot Analysis of AKT Phosphorylation
This assay assesses the ability of a PI3K inhibitor to block the downstream signaling of the pathway in a cellular context by measuring the phosphorylation status of AKT.
Principle: Cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated AKT (at Ser473 and/or Thr308) and total AKT. The ratio of phosphorylated to total AKT is used to determine the extent of pathway inhibition.
Materials:
-
Cancer cell line of interest (e.g., a follicular lymphoma cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., Copanlisib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AKT and the loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated AKT to total AKT for each treatment condition.
Cell Viability Assay
This assay measures the effect of the PI3K inhibitor on the proliferation and viability of cancer cells.
Principle: Cells are treated with the inhibitor for a defined period, and cell viability is assessed using a colorimetric or luminescent method, such as the MTT, MTS, or CellTiter-Glo assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (e.g., Copanlisib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[8]
-
Plate reader (colorimetric or luminometric)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The PI3K/AKT/mTOR pathway is a cornerstone of cancer cell signaling, and its inhibition represents a validated therapeutic strategy. Copanlisib, a potent pan-class I PI3K inhibitor, has demonstrated significant clinical activity, particularly in hematological malignancies. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of PI3K inhibitors, enabling researchers to characterize their potency, mechanism of action, and cellular effects. A thorough understanding of this critical pathway and the tools to investigate its inhibitors is essential for the continued development of targeted cancer therapies.
References
- 1. Copanlisib - Wikipedia [en.wikipedia.org]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 5. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. PI3K Inhibition With Copanlisib in Relapsed or Refractory Indolent Lymphoma - The ASCO Post [ascopost.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Biological Activity of PI3K-IN-36: A Technical Guide
For Immediate Release
Cambridge, MA – November 7, 2025 – PI3K-IN-36, a potent phosphoinositide 3-kinase (PI3K) inhibitor, has emerged as a significant compound in preclinical research, particularly in the context of follicular lymphoma. This technical guide provides an in-depth overview of the biological activity of this compound, also known as compound A36, consolidating available data, outlining experimental methodologies, and visualizing its mechanism of action within the crucial PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Core Biological Activity: Potent PI3K Inhibition
This compound is characterized as a potent inhibitor of the PI3K enzyme family.[1][2] While specific quantitative data such as IC50 values for the individual PI3K isoforms (α, β, γ, δ) are not publicly available in the reviewed literature, its designation as a "potent" inhibitor suggests significant activity at nanomolar concentrations, a characteristic of many advanced PI3K inhibitors. The primary therapeutic rationale for this compound is in the treatment of relapsed follicular lymphoma, a type of non-Hodgkin lymphoma where the PI3K signaling pathway is often dysregulated.[1][2]
The PI3K/Akt/mTOR Signaling Pathway: The Target of this compound
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
PI3K is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the subsequent promotion of cell growth and proliferation, as well as the inhibition of apoptosis.
This compound exerts its biological effect by directly inhibiting the kinase activity of PI3K, thereby blocking the production of PIP3 and abrogating the downstream signaling cascade.
References
The Target Specificity of PI3K Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[4][7] Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[4][7] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.[4][7] While p110α and p110β are ubiquitously expressed, p110δ and p110γ are primarily found in hematopoietic cells.[4][8]
The development of PI3K inhibitors has evolved from pan-PI3K inhibitors, which target all Class I isoforms, to more isoform-selective inhibitors. This shift is driven by the desire to enhance therapeutic efficacy and reduce on-target toxicities associated with inhibiting ubiquitously expressed isoforms.[1][9] For instance, hyperglycemia is a common side effect of pan-PI3K and PI3Kα-specific inhibitors due to the role of PI3Kα in insulin signaling.[1] This technical guide will provide an in-depth overview of the methodologies used to characterize the target specificity of a novel PI3K inhibitor, designated here as PI3K-IN-36.
The PI3K Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][10] PIP3 recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase AKT.[3] This initiates a downstream signaling cascade that includes the mammalian target of rapamycin (mTOR), ultimately leading to the regulation of various cellular functions.[2][11] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[2][4]
Determining Target Specificity and Potency
A comprehensive assessment of a PI3K inhibitor's target specificity involves a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.
Biochemical Assays: Kinase Profiling
The initial step in characterizing this compound is to determine its inhibitory activity against the individual PI3K isoforms. This is typically achieved through in vitro kinase assays.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents and Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), and this compound.
-
Assay Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
-
Procedure:
-
A serial dilution of this compound is prepared.
-
The recombinant PI3K enzyme, lipid substrate, and ATP are incubated with the different concentrations of this compound in a multi-well plate.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
To assess the broader selectivity of this compound, it is crucial to profile it against a panel of other kinases, particularly those within the PI3K-related kinase (PIKK) family, such as mTOR, DNA-PK, and ATM, as these share structural similarities in their kinase domains.[6]
Table 1: Representative Kinase Selectivity Profile for this compound
| Target Kinase | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 150 |
| PI3Kδ | 2 |
| PI3Kγ | 10 |
| mTOR | >1000 |
| DNA-PK | >1000 |
| ATM | >1000 |
| ABL1 | >5000 |
| SRC | >5000 |
This is representative data and does not reflect an actual compound.
Cellular Assays: Target Engagement and Downstream Signaling
While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are necessary to confirm target engagement and the functional consequences of PI3K inhibition in a physiological context.
Experimental Protocol: Western Blot Analysis of Phospho-AKT
-
Cell Culture and Treatment: A cancer cell line with a known PI3K pathway alteration (e.g., PTEN-null or PIK3CA-mutant) is cultured. The cells are treated with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The membrane is then stripped and re-probed with an antibody for total AKT to ensure equal protein loading.
-
-
Data Analysis: The intensity of the p-AKT bands is quantified and normalized to the total AKT bands. The EC50 value, the concentration of the inhibitor that causes a 50% reduction in p-AKT levels, is then calculated.
Cellular Assays: Phenotypic Outcomes
The ultimate goal of a targeted therapy is to elicit a desired phenotypic response, such as the inhibition of cell proliferation or the induction of apoptosis.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding and Treatment: Cancer cells are seeded in a multi-well plate and allowed to adhere. The cells are then treated with a serial dilution of this compound.
-
Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay Procedure:
-
The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains a substrate for luciferase.
-
The amount of ATP present, which is proportional to the number of viable cells, is measured through a luciferase-mediated reaction that produces a luminescent signal.
-
The luminescence is read using a plate reader.
-
-
Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is calculated from the dose-response curve.
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | PI3K Pathway Status | p-AKT EC50 (nM) | Proliferation GI50 (nM) |
| MCF-7 | PIK3CA mutant | 10 | 25 |
| PC-3 | PTEN null | 15 | 40 |
| U-87 MG | PTEN null | 20 | 55 |
| A549 | PI3K WT | >1000 | >2000 |
This is representative data and does not reflect an actual compound.
Off-Target Effects and Therapeutic Window
While isoform selectivity is a key goal, it is also important to consider potential off-target effects that are not related to kinase inhibition. Broader profiling against a panel of receptors, ion channels, and other enzymes can help to identify such liabilities. The therapeutic window, the range of doses at which a drug is effective without being toxic, is a critical consideration. For PI3K inhibitors, on-target toxicities such as hyperglycemia and diarrhea can be dose-limiting.[1] A highly selective inhibitor may offer a wider therapeutic window by avoiding toxicities associated with the inhibition of other isoforms.
Conclusion
The characterization of a novel PI3K inhibitor like this compound requires a rigorous and multi-pronged approach. By combining biochemical and cellular assays, researchers can build a comprehensive profile of the compound's potency, isoform selectivity, and functional consequences. This detailed understanding of the target specificity is crucial for advancing promising candidates into further preclinical and clinical development, with the ultimate aim of delivering a safe and effective cancer therapy. The logical relationship between these assessment stages is critical for a successful drug discovery campaign.
References
- 1. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pan-PI3K Inhibition in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of pan-Phosphoinositide 3-kinase (PI3K) inhibitors in the induction of apoptosis. While the specific compound "PI3K-IN-36" is not extensively documented in publicly available literature, this guide will focus on the well-characterized effects of representative pan-PI3K inhibitors, which are expected to share a similar mechanism of action. Pan-PI3K inhibitors target all four class I PI3K isoforms (α, β, γ, δ) and have shown significant potential in cancer therapy by modulating key cellular processes, including programmed cell death.
The PI3K/Akt Signaling Pathway and Its Role in Apoptosis
The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth.[1] In many cancers, this pathway is constitutively active, leading to the suppression of apoptosis and uncontrolled cell division.[2]
Activation of PI3K leads to the phosphorylation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax, and the transcription factor FOXO.[3] By inhibiting these pro-apoptotic factors, the PI3K/Akt pathway effectively prevents the initiation of the intrinsic apoptotic cascade.
Pan-PI3K inhibitors counteract this pro-survival signaling. By blocking the activity of PI3K, these inhibitors prevent the activation of Akt, thereby relieving the inhibition of pro-apoptotic proteins and promoting programmed cell death.
Quantitative Data on Pan-PI3K Inhibitor-Induced Apoptosis
Several pan-PI3K inhibitors have been evaluated for their pro-apoptotic effects in various cancer cell lines. The following tables summarize key quantitative data for some of the most studied compounds.
Table 1: IC50 Values of Pan-PI3K Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BKM120 | NB4 | Acute Promyelocytic Leukemia | 500 | [4] |
| U87MG | Glioblastoma | 1200 | [1] | |
| ZSTK474 | OVCAR3 | Ovarian Cancer | 16 (p110α) | [5] |
| A549 | Lung Cancer | 16 (p110α) | [5] | |
| GDC-0941 | MDA-MB-468 | Breast Cancer | 3 (p110α/δ) | [6] |
| U87MG | Glioblastoma | 3 (p110α/δ) | [7] | |
| LY294002 | CNE-2Z | Nasopharyngeal Carcinoma | 500 (p110α) | [8][9] |
Table 2: Apoptosis Induction by Pan-PI3K Inhibitors
| Inhibitor | Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Method | Reference |
| BKM120 | U87MG | 2 | ~25% | Annexin V Staining | [10] |
| ZSTK474 | Colo-357 | 10 | Increased G1 arrest | Flow Cytometry | [5] |
| BxPC-3 | 10 | Increased G1 arrest | Flow Cytometry | [5] | |
| GDC-0941 | MDA-MB-468 | 1 | Increased cleaved PARP | Western Blot | [6] |
| LY294002 | EU-1 | 15 | ~40% (at 48h) | Annexin V Staining | [11] |
Table 3: Modulation of Apoptotic Proteins by Pan-PI3K Inhibitors
| Inhibitor | Cell Line | Effect on Bcl-2 Family | Effect on Caspases | Reference |
| BKM120 | NB4 | - | Caspase-3 dependent apoptosis | [4] |
| ZSTK474 | Synovial Sarcoma Cells | Increased PUMA and BIM | Caspase-3 activation | [12] |
| GDC-0941 | Breast Cancer Models | - | Increased apoptosis with docetaxel | [13] |
| LY294002 | CNE-2Z | - | Caspase-9 activation | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptotic cells by flow cytometry.[14][15]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with the pan-PI3K inhibitor for the desired time and concentration. Include untreated and positive controls.
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like EDTA).[3]
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[3]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use appropriate compensation controls for multi-color analysis.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[16][17]
Materials:
-
Caspase-3/7 Green Detection Reagent (e.g., a DEVD-peptide conjugated to a nucleic acid binding dye)
-
SYTOX AADvanced dead cell stain (or similar)
-
DMSO
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cell suspension at a concentration of 1-2 x 10^6 cells/mL in appropriate culture medium.
-
Prepare single-stain compensation controls.
-
-
Staining:
-
Add 1 µL of Caspase-3/7 Green Detection Reagent per 1 mL of cell suspension.
-
Incubate for 30 minutes at 37°C, protected from light.[16]
-
If desired, add a dead cell stain like SYTOX AADvanced.
-
-
Flow Cytometry Analysis:
-
Analyze the samples directly on a flow cytometer without washing.
-
The green fluorescent signal indicates the presence of active caspase-3/7.
-
Western Blot for Bcl-2 and Bax
This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein expression.[18][19]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.[18]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control like β-actin to ensure equal protein loading.
-
Interpretation:
-
An increase in the Bax/Bcl-2 ratio is indicative of a shift towards a pro-apoptotic state.[20]
Logical Framework for PI3K Inhibition-Induced Apoptosis
The induction of apoptosis by pan-PI3K inhibitors can be understood through a clear logical progression of molecular events.
Conclusion
Pan-PI3K inhibitors represent a promising class of anti-cancer agents that can effectively induce apoptosis in tumor cells with aberrant PI3K/Akt signaling. By blocking this critical survival pathway, these inhibitors shift the cellular balance towards programmed cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the pro-apoptotic effects of novel PI3K inhibitors and to further elucidate their mechanisms of action. Understanding these core principles is essential for the continued development and clinical application of this important class of targeted therapies.
References
- 1. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More antitumor efficacy of the PI3K inhibitor GDC-0941 in breast cancer with PIK3CA mutation or HER2 amplification status in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Novel pan PI3K inhibitor-induced apoptosis in APL cells correlates with suppression of telomerase: An emerging mechanism of action of BKM120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aktpathway.com [aktpathway.com]
- 8. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Subtype-selective induction of apoptosis in translocation-related sarcoma cells induced by PUMA and BIM upon treatment with pan-PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. ulab360.com [ulab360.com]
- 17. stemcell.com [stemcell.com]
- 18. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of PI3K Inhibitors in Cell Cycle Regulation, Featuring the Representative Compound PI3K-IN-36
Disclaimer: Information regarding a specific molecule designated "PI3K-IN-36" is not publicly available. This guide utilizes "this compound" as a representative model for a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor to explore its effects on cell cycle regulation. The data and experimental protocols presented are hypothetical but are based on established findings for well-characterized PI3K inhibitors.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR axis is a frequent event in human cancers, making it a prime target for therapeutic intervention.[4][5][6][7] PI3K inhibitors, such as the representative molecule this compound, are designed to block the activity of PI3K enzymes, thereby impeding downstream signaling and impacting fundamental cellular functions like cell cycle progression.[4] This technical guide provides an in-depth overview of the mechanism of action of PI3K inhibitors on cell cycle regulation, supported by hypothetical quantitative data, detailed experimental methodologies, and visual diagrams.
The PI3K/AKT/mTOR Pathway and Cell Cycle Control
The PI3K/AKT/mTOR pathway is a central regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[1][8] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[5][6]
Activated AKT orchestrates a signaling network that promotes cell cycle entry and progression through several mechanisms:[9]
-
Phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β): This leads to the stabilization and accumulation of Cyclin D1, a key regulator of the G1 phase.[9]
-
Inhibition of the tumor suppressor Tuberous Sclerosis Complex 2 (TSC2): This results in the activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis necessary for cell growth.[9]
-
Phosphorylation and cytoplasmic sequestration of the Forkhead box O (FOXO) transcription factors: This prevents the transcription of genes that encode for cell cycle inhibitors, such as p27Kip1.[1]
-
Direct phosphorylation and inhibition of the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1. [9]
By inhibiting PI3K, compounds like this compound are expected to reverse these effects, leading to cell cycle arrest, primarily in the G1 phase.[8][10][11]
Quantitative Data for this compound
The following tables summarize hypothetical data for this compound, reflecting the expected outcomes of experimental assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PI3K Isoform | IC50 (nM) |
| p110α | 5 |
| p110β | 50 |
| p110δ | 100 |
| p110γ | 250 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) |
| MCF-7 | Breast Cancer | Wild-Type | 0.5 |
| PC-3 | Prostate Cancer | Null | 0.1 |
| U87 MG | Glioblastoma | Mutant | 0.2 |
Table 3: Effect of this compound on Cell Cycle Distribution in PC-3 Cells
| Treatment (24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45% | 35% | 20% |
| This compound (1µM) | 70% | 15% | 15% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., PC-3 prostate cancer cells) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or vehicle for 24 hours.
-
Harvesting: Cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blotting
-
Cell Lysis: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, p27Kip1, phospho-Rb, total Rb, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT pathway in cell cycle regulation.
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis by flow cytometry.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple roles of the PI3K/PKB (Akt) pathway in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Notes and Protocols for PI3K-IN-36
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of PI3K-IN-36, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. The information is intended to guide researchers in the evaluation of this compound for potential therapeutic applications, particularly in the context of follicular lymphoma.
Compound Information
This compound (also referred to as compound A36) is a potent inhibitor of PI3K and has been identified as a potential therapeutic agent for follicular lymphoma.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₆F₂N₈O | [1][2][3] |
| Molecular Weight | 562.66 g/mol | [1][2][3] |
| CAS Number | 1401436-93-8 | [1][2][3] |
| Appearance | Solid | [1] |
| Solubility | ≥ 12.5 mg/mL in DMSO (22.22 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
Mechanism of Action and Signaling Pathway
This compound targets the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, including follicular lymphoma, this pathway is aberrantly activated. PI3K enzymes phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a variety of cellular processes that contribute to tumorigenesis. By inhibiting PI3K, this compound is expected to block the production of PIP3, leading to the suppression of Akt signaling and ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of this compound. These are representative protocols based on standard methodologies for PI3K inhibitors and should be optimized for specific experimental conditions.
In Vitro Assays
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 50 µM ATP)
-
PIP2 substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 10 µM.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective PI3K isoform diluted in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a PIP2 and ATP mixture in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation:
| PI3K Isoform | Representative IC₅₀ (nM) |
| PI3Kα | Data not available |
| PI3Kβ | Data not available |
| PI3Kδ | Data not available |
| PI3Kγ | Data not available |
| Note: The IC₅₀ values for this compound are not publicly available. The above table is a template for data presentation. |
This assay determines the effect of this compound on the viability of follicular lymphoma cell lines.
Materials:
-
Follicular lymphoma cell lines (e.g., DOHH-2, WSU-NHL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Protocol:
-
Seed follicular lymphoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values.
Data Presentation:
| Cell Line | Representative GI₅₀ (µM) |
| DOHH-2 | Data not available |
| WSU-NHL | Data not available |
| Note: The GI₅₀ values for this compound in follicular lymphoma cell lines are not publicly available. The above table is a template for data presentation. |
This protocol is for assessing the inhibition of downstream targets of the PI3K pathway in follicular lymphoma cells treated with this compound.
Materials:
-
Follicular lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Efficacy Study
This protocol describes a xenograft model using follicular lymphoma cells to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Follicular lymphoma cell line (e.g., DOHH-2)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Matrigel
Protocol:
-
Subcutaneously implant 5 x 10⁶ DOHH-2 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Data not available | N/A |
| This compound (dose) | Data not available | Data not available |
| Note: The in vivo efficacy data for this compound is not publicly available. The above table is a template for data presentation. |
Disclaimer
The experimental protocols and data presented in these application notes are for research purposes only. The specific experimental parameters for this compound have not been fully disclosed in the public domain and are largely based on a patent application (WO2020036997).[1][2][3] Therefore, the provided protocols are representative and should be optimized by the end-user for their specific experimental setup. The quantitative data tables are for illustrative purposes only and do not represent actual experimental results for this compound.
References
Application Notes and Protocols for PI3K-IN-36 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-36 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), a family of lipid kinases crucial in regulating cell proliferation, survival, and metabolism.[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[1][4][5][6][7] Dysregulation of this pathway can occur through mutations in PI3K catalytic subunits (e.g., PIK3CA), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[4][6][8] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][9] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT and PDK1.[8][9] Activated AKT then phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival.[2][4]
Caption: The PI3K/AKT/mTOR signaling cascade.
Biochemical Assay: In Vitro Kinase Activity
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.
Experimental Workflow
Caption: Workflow for the in vitro PI3K kinase assay.
Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[10]
-
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate (PIP2) mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| PI3K Isoform | This compound IC50 (nM) |
| p110α | 5.2 |
| p110β | 45.8 |
| p110δ | 2.1 |
| p110γ | 89.3 |
Cell-Based Assay: Western Blot Analysis of AKT Phosphorylation
This protocol measures the effect of this compound on the PI3K pathway in a cellular context by assessing the phosphorylation status of AKT, a key downstream effector.
Protocol
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor like insulin-like growth factor 1 (IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Calculate the percentage of inhibition of AKT phosphorylation for each concentration of this compound relative to the stimulated control.
-
Data Presentation
| Concentration of this compound (nM) | % Inhibition of p-AKT (Ser473) |
| 1 | 15 |
| 10 | 48 |
| 100 | 85 |
| 1000 | 98 |
Cell Proliferation Assay
This protocol assesses the anti-proliferative effect of this compound on cancer cells.
Protocol
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
-
Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Alternatively, use colorimetric assays like MTT or SRB.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth against the logarithm of the inhibitor concentration.
-
Data Presentation
| Cell Line | PIK3CA Status | This compound GI50 (µM) |
| MCF-7 | Mutant | 0.25 |
| T47D | Mutant | 0.31 |
| MDA-MB-231 | Wild-Type | 2.8 |
Conclusion
The provided protocols offer robust methods for the in vitro characterization of the PI3K inhibitor, this compound. These assays are essential for determining its potency, isoform selectivity, and cellular activity, which are critical steps in the drug development process for targeted cancer therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies of PI3K Inhibitors in Mice
Disclaimer: No specific in vivo studies in mice for a compound designated "PI3K-IN-36" were found in the public domain. The following application notes and protocols are based on in vivo studies of pictilisib (also known as GDC-0941), a potent and selective pan-class I PI3K inhibitor, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with similar PI3K inhibitors.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][4][5] In vivo studies in mouse models are essential for the preclinical evaluation of PI3K inhibitors, providing crucial data on pharmacokinetics, pharmacodynamics, efficacy, and safety. These studies often utilize genetically engineered mouse models or xenografts of human tumors to assess the therapeutic potential of these agents.[5][6][7]
This document provides detailed protocols and data presentation guidelines for in vivo studies of PI3K inhibitors in mice, using pictilisib (GDC-0941) as a case study.
Data Presentation
Table 1: Pharmacodynamic Effects of Pictilisib on Plasma Metabolites in Tumor-Bearing Mice.[8]
| Animal Model | Tumor Type | Pictilisib Dose | Route of Administration | Time Point | Key Metabolite Changes |
| Mice with PC3 xenografts | Prostate Cancer (PTEN-negative) | 100 mg/kg | Not Specified | 24 hours | Increase in 49 plasma metabolites |
| Mice with U87MG xenografts | Glioblastoma (PTEN-negative) | 100 mg/kg | Not Specified | 24 hours | Increase in 32 plasma metabolites |
| Common to both models | 28 metabolites increased, including amino acids, acylcarnitines, and phosphatidylcholines |
Table 2: Effects of Pictilisib on Plasma Metabolites in Non-Tumor-Bearing Mice.[8]
| Animal Model | Pictilisib Dose | Route of Administration | Time Point | Key Metabolite Changes |
| Non-tumor-bearing mice | Not Specified | Not Specified | 4-6 hours post-dose | Transient slight increase in plasma amino acids followed by a reduction |
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
In Vivo Pharmacodynamic Study of Pictilisib in Tumor-Bearing Mice
Objective: To evaluate the effect of pictilisib on plasma metabolites as a pharmacodynamic biomarker of PI3K pathway inhibition.
Animal Models:
-
Mice harboring human tumor xenografts, such as PTEN-negative PC3 prostate cancer cells or U87MG glioblastoma cells, are commonly used.[8] PTEN is a negative regulator of the PI3K pathway, and its loss leads to pathway hyperactivation.[1][5]
Drug Formulation and Administration:
-
Vehicle: The specific vehicle for pictilisib was not detailed in the provided search results, but a common vehicle for oral gavage is a solution of 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Dose: A dose of 100 mg/kg has been used to study changes in plasma metabolites.[8]
-
Route of Administration: While not explicitly stated for the metabolomics study, oral gavage is a common route for administering PI3K inhibitors in mice.[9][10]
Experimental Procedure:
-
Human tumor cells (e.g., PC3 or U87MG) are implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are randomized into control (vehicle) and treatment (pictilisib) groups.
-
A single dose of pictilisib (100 mg/kg) or vehicle is administered.[8]
-
Blood samples are collected at various time points (e.g., 24 hours post-dose) for plasma isolation.[8]
-
Plasma samples are processed for metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data is analyzed to identify statistically significant changes in metabolite levels between the treatment and control groups.
Endpoint Analysis:
-
Comparison of the plasma metabolome between pictilisib-treated and vehicle-treated mice.
-
Identification of specific metabolites or metabolite classes (e.g., amino acids, acylcarnitines, phosphatidylcholines) that are significantly altered by PI3K inhibition.[8]
Experimental Workflow Diagram
References
- 1. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models to decipher the PI3K signaling network in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for PI3K-IN-36 Western Blot Analysis of p-AKT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[4][5] The activation of PI3K leads to the phosphorylation of AKT at key residues, notably Serine 473 (Ser473) and Threonine 308 (Thr308), which is a crucial step for its full activation.[2]
PI3K-IN-36 is a potent inhibitor of PI3K, identified for its potential in cancer research, particularly in follicular lymphoma.[6][7] As a PI3K inhibitor, this compound is expected to block the downstream signaling cascade, leading to a reduction in the phosphorylation of AKT (p-AKT). Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the inhibition of AKT phosphorylation and thereby evaluate the efficacy of PI3K inhibitors like this compound. This document provides detailed application notes and a comprehensive protocol for the Western blot analysis of p-AKT (specifically at Ser473) in response to treatment with this compound.
Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with Pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the membrane. This co-localization facilitates the phosphorylation of AKT at Thr308 by PDK1 and at Ser473 by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound, as a PI3K inhibitor, blocks the production of PIP3, thereby preventing the activation of AKT.
References
- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
Application Notes and Protocols for PI3K-IN-36
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and handling of PI3K-IN-36, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The included protocols offer guidelines for the preparation of stock solutions and their application in common cell-based assays to study the PI3K/AKT/mTOR signaling pathway.
Chemical Properties and Solubility
This compound is a potent inhibitor of PI3K, a family of lipid kinases crucial for regulating cell cycle, proliferation, and survival.[1] Its molecular formula is C₃₀H₃₆F₂N₈O, and it has a molecular weight of 562.66 g/mol .
Data Presentation: Solubility of this compound
The solubility of this compound in dimethyl sulfoxide (DMSO) has been determined by various suppliers. For optimal dissolution, it is recommended to use freshly opened, anhydrous DMSO. The dissolution process can be aided by warming the solution to 60°C and using ultrasonication.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 12.5 | ~22.22 | Use of newly opened DMSO is recommended. Warming and sonication may aid dissolution.[1] |
Note: Data is based on information provided by chemical suppliers. Independent verification is recommended.
Signaling Pathway
This compound targets the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that governs a multitude of cellular processes. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR), to regulate cellular functions such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in laboratory settings. It is essential to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted to working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 562.66 g/mol ), you would add 177.7 µL of DMSO.
-
Add the calculated volume of fresh DMSO to the vial of this compound.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution.
-
If the compound does not fully dissolve, gently warm the solution to 37-60°C for 5-10 minutes and/or sonicate in an ultrasonic bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Cell-Based Assay for PI3K Pathway Inhibition
This protocol outlines a general method to assess the inhibitory effect of this compound on the PI3K pathway by analyzing the phosphorylation status of downstream targets, such as AKT, using Western blotting.
Materials:
-
Cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87-MG)
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Serum-free medium
-
Growth factor (e.g., IGF-1, EGF) for pathway stimulation
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for assessing PI3K pathway inhibition using Western Blot.
Procedure:
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
Serum Starvation: The following day, aspirate the complete medium and replace it with serum-free medium. Incubate the cells for 12-24 hours to reduce basal PI3K pathway activity.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a DMSO vehicle control.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) to the medium and incubate for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the extent of inhibition by this compound.
References
Application Note and Protocol: Preparation of PI3K-IN-36 Stock Solution
Audience: This document is intended for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PI3K-IN-36.
Introduction
This compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2][3] The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6] Its dysregulation is frequently implicated in various human diseases, most notably in cancer, making it a key target for therapeutic development.[6][7][8] Accurate and reproducible experimental results rely on the correct preparation, handling, and storage of inhibitor stock solutions. This document provides a detailed protocol for the preparation of a this compound stock solution and an overview of the signaling pathway it targets.
PI3K Signaling Pathway
The PI3K pathway is activated by various extracellular signals, such as growth factors and insulin, which bind to receptor tyrosine kinases (RTKs).[4][9] This activation leads to the recruitment and stimulation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 recruits proteins like AKT and PDK1 to the cell membrane, leading to AKT activation through phosphorylation.[7][9] Activated AKT proceeds to phosphorylate numerous downstream targets, promoting cell survival and proliferation.[5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, thereby inhibiting the cascade.[4][7]
Caption: The PI3K/AKT signaling pathway cascade.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₆F₂N₈O | [1] |
| Molecular Weight | 562.66 g/mol | [1][2] |
| CAS Number | 1401436-93-8 | [1][2] |
| Appearance | White to off-white solid powder | [3] |
| Purity | ≥98.76% | [1][2] |
| Solubility | ≥12.5 mg/mL (22.22 mM) in DMSO | [2][3] |
Experimental Protocols
Stock Solution Preparation
4.1. Materials Required
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath (optional, for aiding dissolution)
4.2. Safety Precautions
-
This compound is for research use only.[1]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information before use.
4.3. Step-by-Step Protocol
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Calculate Mass: Determine the mass of this compound powder required to achieve the desired stock concentration and volume. The formula is:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. Hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3]
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a water bath to 60°C.[3] Vortex again.
-
Visual Inspection: Visually inspect the solution to ensure it is clear, colorless, and free of any visible particulates.
4.4. Stock Solution Calculation Table The following table provides pre-calculated masses required for common stock solution concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound to Weigh |
| 1 mM | 1 mL | 0.563 mg |
| 5 mM | 1 mL | 2.813 mg |
| 10 mM | 1 mL | 5.627 mg |
| 10 mM | 5 mL | 28.13 mg |
| 20 mM | 1 mL | 11.25 mg |
Storage and Handling
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
5.1. Aliquoting
-
To avoid degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the stock solution should be aliquoted into smaller, single-use volumes.[3][10]
-
Use sterile, amber or opaque polypropylene tubes for aliquoting to protect the compound from light.
5.2. Storage Conditions Store the powder and prepared stock solution aliquots at the recommended temperatures for the indicated periods.
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [2][3] |
| 4°C | 2 years | [2][3] | |
| Stock Solution | -80°C | 6 months | [3][10] |
| -20°C | 1 month | [3][10] |
Experimental Workflow
The diagram below outlines the logical workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Drug Resistance with PI3K Inhibitors
Topic: PI3K Inhibitors in the Study of Drug Resistance
Audience: Researchers, scientists, and drug development professionals.
Note on "PI3K-IN-36": Extensive searches for the specific inhibitor "this compound" did not yield any publicly available data, including its mechanism of action, quantitative data, or specific experimental protocols. The following application notes and protocols are therefore provided as a general guide for studying drug resistance using well-characterized PI3K inhibitors as a class of compounds. Researchers should adapt these protocols based on the specific PI3K inhibitor and cell systems being investigated.
Introduction to PI3K Inhibitors and Drug Resistance
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in human cancers and has been strongly implicated in the development of resistance to a wide range of anti-cancer therapies.[4][5][6][7] Dysregulation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[1][7]
PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and suppressing tumor growth. These inhibitors are valuable tools for studying the mechanisms of drug resistance and for developing strategies to overcome it. By observing how cancer cells adapt to PI3K inhibition, researchers can uncover novel resistance mechanisms and identify potential combination therapies.
Mechanisms of Resistance to PI3K Inhibitors
Resistance to PI3K inhibitors can be intrinsic (pre-existing) or acquired (developed during treatment). Several key mechanisms have been identified:
-
Feedback Loop Activation: Inhibition of PI3K can lead to the compensatory activation of other signaling pathways, such as the MAPK/ERK pathway or other receptor tyrosine kinases, which can bypass the PI3K blockade and promote cell survival.
-
Activation of Parallel Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways that are independent of PI3K signaling. For example, activation of the PIM kinase pathway has been shown to confer resistance to PI3K inhibitors by maintaining the activation of downstream effectors in an AKT-independent manner.[5][8]
-
Genetic Alterations: Secondary mutations in PIK3CA or other pathway components can arise, rendering the inhibitor less effective.
-
Transcriptional and Epigenetic Changes: Alterations in gene expression programs can lead to the upregulation of pro-survival factors or the downregulation of apoptotic proteins, contributing to resistance.
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less dependent on the PI3K pathway for energy and biomass production.
Application: Investigating Acquired Resistance to a PI3K Inhibitor
This application note outlines a general workflow for generating and characterizing cancer cell lines with acquired resistance to a PI3K inhibitor.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing and characterizing PI3K inhibitor-resistant cell lines.
Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor in parental and resistant cancer cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
PI3K inhibitor of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the PI3K inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | PI3K Inhibitor | IC50 (µM) | Fold Resistance |
| Parental | Inhibitor X | 0.5 | 1 |
| Resistant Clone 1 | Inhibitor X | 5.0 | 10 |
| Resistant Clone 2 | Inhibitor X | 8.2 | 16.4 |
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in response to PI3K inhibitor treatment.
Materials:
-
Parental and resistant cancer cell lines
-
PI3K inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 Ribosomal Protein, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the PI3K inhibitor at the desired concentration and time points. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation: Protein Expression/Phosphorylation Levels
| Protein | Parental (Vehicle) | Parental (Inhibitor) | Resistant (Vehicle) | Resistant (Inhibitor) |
| p-AKT (Ser473) | +++ | + | +++ | +++ |
| Total AKT | +++ | +++ | +++ | +++ |
| p-S6 | +++ | + | +++ | +++ |
| Total S6 | +++ | +++ | +++ | +++ |
| GAPDH | +++ | +++ | +++ | +++ |
| (+ indicates relative band intensity) |
Signaling Pathway Diagram
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of intervention.
Conclusion
The study of drug resistance to PI3K inhibitors is crucial for improving their clinical efficacy. The protocols and workflows described here provide a general framework for researchers to investigate resistance mechanisms in their specific cancer models. By combining cell-based assays with molecular analyses, it is possible to elucidate the complex signaling networks that contribute to resistance and to identify novel therapeutic strategies to overcome it.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-36 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-36 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers, including follicular lymphoma.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical xenograft models, offering a framework for evaluating its anti-tumor efficacy.
Disclaimer: Specific preclinical data for this compound in xenograft models is not extensively available in the public domain. The following protocols and data tables are based on established methodologies for other PI3K inhibitors and should be adapted and optimized for specific experimental conditions.
Mechanism of Action
This compound targets the PI3K enzyme, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. By inhibiting PI3K, this compound effectively blocks this signaling cascade, leading to the suppression of tumor cell growth, proliferation, and survival.
Data Presentation
Table 1: In Vivo Efficacy of a Representative PI3K Inhibitor in a Follicular Lymphoma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., qd | 1250 ± 150 | - | +2.5 |
| PI3K Inhibitor | 25 mg/kg, p.o., qd | 625 ± 80 | 50 | -1.8 |
| PI3K Inhibitor | 50 mg/kg, p.o., qd | 312 ± 55 | 75 | -4.2 |
Data presented is hypothetical and representative of typical results for a PI3K inhibitor.
Table 2: Pharmacodynamic Marker Modulation in Tumor Tissue
| Treatment Group | Time Point | p-AKT (Ser473) (% of Control) | p-S6 (Ser235/236) (% of Control) |
| Vehicle Control | 24h post-dose | 100 | 100 |
| PI3K Inhibitor (50 mg/kg) | 2h post-dose | 15 | 25 |
| PI3K Inhibitor (50 mg/kg) | 8h post-dose | 30 | 45 |
| PI3K Inhibitor (50 mg/kg) | 24h post-dose | 60 | 70 |
Data is illustrative and demonstrates the expected pharmacodynamic effect of a PI3K inhibitor.
Experimental Protocols
Protocol 1: Follicular Lymphoma Xenograft Model Establishment
Materials:
-
Follicular lymphoma cell line (e.g., WSU-FSCCL, DoHH2)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture follicular lymphoma cells to the logarithmic growth phase.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound (CAS: 1401436-93-8)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% NMP/90% PEG300)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Prepare a stock solution of this compound in a suitable solvent if necessary (e.g., DMSO), and then dilute to the final concentration in the vehicle. The final concentration of the initial solvent should be kept low (e.g., <5%).
-
Alternatively, create a suspension of this compound directly in the vehicle by sonication or homogenization.
-
Administer the formulation to mice via oral gavage at the specified dose and schedule (e.g., daily). The volume administered is typically 10 mL/kg of body weight.
-
Prepare fresh formulations regularly (e.g., weekly) and store at 4°C.
Protocol 3: Efficacy and Tolerability Assessment
Procedure:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
Protocol 4: Pharmacodynamic (PD) Marker Analysis
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect tumor samples at specified time points after the final dose.
-
Homogenize tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Perform western blotting to analyze the phosphorylation status of key downstream effectors of the PI3K pathway.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
Conclusion
This compound represents a promising therapeutic agent for cancers with a dependency on the PI3K signaling pathway, such as follicular lymphoma. The protocols outlined here provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models. Careful execution of these studies, with appropriate optimization, will be crucial in determining the in vivo efficacy and therapeutic potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PI3K-IN-36 Dosage for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PI3K-IN-36 in cell line experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful optimization of your study.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and metabolism.[2] In many cancers, this pathway is overactive, promoting tumor growth and survival.[2][3] this compound works by blocking the activity of PI3K, thereby inhibiting the downstream signaling of AKT and mTOR and subsequent cellular responses.
Q2: What is a recommended starting concentration for this compound in a new cell line?
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Q4: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
A4: The most common method to confirm the on-target activity of a PI3K inhibitor is to perform a Western blot analysis. You should assess the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6). A significant decrease in the levels of these phosphoproteins upon treatment with this compound indicates successful pathway inhibition.
Visualizing the Mechanism: The PI3K/AKT/mTOR Signaling Pathway
To understand the mechanism of action of this compound, it is essential to visualize its target pathway.
Troubleshooting Guide
Q: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the issue?
A: There are several potential reasons for a lack of effect:
-
Compound Inactivity: Ensure your this compound stock solution was prepared and stored correctly to prevent degradation.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to PI3K inhibition due to mutations in downstream pathway components or activation of compensatory signaling pathways.[4][5]
-
Incorrect Dosage: The concentrations used may still be too low for your specific cell line. It's crucial to perform a thorough dose-response curve.
-
Experimental Readout: The assay used to measure the effect (e.g., cell viability) may not be sensitive enough or may be assessing the wrong endpoint. Consider using a more direct measure of pathway inhibition, such as a Western blot for p-AKT.
Q: My cells are showing high levels of toxicity and death even at very low concentrations of this compound. What should I do?
A: High toxicity can be due to:
-
On-target Toxicity: The PI3K pathway is crucial for the survival of normal cells, and its inhibition can lead to cell death, especially in highly dependent cell lines.[6][7]
-
Off-target Effects: At higher concentrations, small molecule inhibitors can have off-target effects, leading to unexpected toxicity.[8]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
To address high toxicity:
-
Lower the concentration range in your dose-response experiments.
-
Reduce the treatment duration.
-
Ensure your vehicle control (cells treated with the solvent alone) shows no toxicity.
Q: The results of my experiments with this compound are inconsistent. Why might this be happening?
A: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all affect the cellular response to a drug.
-
Compound Preparation: Inconsistent preparation of the this compound stock solution or dilutions can lead to variability.
-
Assay Performance: Ensure that your assays are performed consistently, with careful attention to incubation times and reagent additions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 10 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control | 100% | ||||
| 0.01 | |||||
| 0.02 | |||||
| 0.04 | |||||
| 0.08 | |||||
| 0.16 | |||||
| 0.31 | |||||
| 0.63 | |||||
| 1.25 | |||||
| 2.5 | |||||
| 5 | |||||
| 10 |
Protocol 2: Confirming PI3K Pathway Inhibition via Western Blot
This protocol is to confirm that this compound is inhibiting its intended target in the cell.
Materials:
-
This compound
-
Your cell line of interest
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration and a higher concentration for a short period (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels to determine the extent of pathway inhibition.
Data Presentation:
| Treatment | p-AKT / Total AKT Ratio | p-S6 / Total S6 Ratio |
| Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | ||
| This compound (High Conc.) |
Experimental Workflow Visualization
A systematic workflow is critical for efficiently determining the optimal dosage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
PI3K-IN-36 stability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PI3K-IN-36.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of this compound are critical for maintaining its activity.
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 12.5 mg/mL (22.22 mM) or greater.[1][2] For initial reconstitution, use a fresh, anhydrous grade of DMSO to minimize moisture, which can accelerate the degradation of some compounds.[3]
-
Storage of Powder: The powdered form of this compound is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.[1][2]
-
Storage of Stock Solutions: Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q2: What is the recommended final concentration of DMSO in my cell culture medium?
A2: When diluting your this compound stock solution into your aqueous culture medium, it is crucial to keep the final DMSO concentration low, as high concentrations can be toxic to cells. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[3]
Q3: My this compound precipitated when I added it to my culture medium. What should I do?
A3: Precipitation of small molecules upon addition to aqueous solutions is a common issue.[3] Here are some steps to prevent this:
-
Serial Dilutions in DMSO: Before adding the inhibitor to your culture medium, perform serial dilutions of your concentrated stock solution in DMSO to get closer to your final working concentration.[3]
-
Stepwise Addition: Add the diluted DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.
-
Warm the Medium: Pre-warming the culture medium to 37°C can sometimes improve the solubility of compounds.
Q4: How stable is this compound in my specific cell culture medium (e.g., DMEM, RPMI-1640)?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound in cell-based assays. | Degradation of the compound in culture medium. | Determine the half-life of this compound in your specific medium and under your culture conditions (see Experimental Protocols). If degradation is rapid, consider replenishing the medium with fresh inhibitor at regular intervals. |
| Precipitation of the compound. | Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation occurs, refer to the FAQ on preventing precipitation. Centrifuge a sample of the medium to check for insoluble material.[5] | |
| Adsorption to plasticware. | The compound may be binding to the surface of your culture plates or tubes, reducing its effective concentration.[5] Consider using low-binding plasticware. To test for this, incubate the inhibitor in medium without cells and measure its concentration over time. | |
| High variability between replicate experiments. | Inconsistent inhibitor concentration. | Ensure accurate and consistent pipetting when preparing stock solutions and dilutions. Use freshly prepared dilutions for each experiment. |
| Cell density and confluency. | The metabolic activity of cells can affect the stability of compounds in the medium. Standardize your cell seeding density and ensure consistent confluency at the time of treatment. | |
| Unexpected off-target effects. | Concentration is too high. | Use the lowest effective concentration of this compound to minimize the risk of off-target effects.[4] Perform a dose-response curve to determine the optimal concentration for your experiment. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
Methodology:
-
Prepare a working solution of this compound: Dilute your DMSO stock of this compound into pre-warmed cell culture medium to your final experimental concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Place these tubes in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator. The t=0 sample should be processed immediately after preparation.
-
Sample Preparation:
-
To precipitate proteins and extract the compound, add a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) to the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Analyze the samples using a validated method to separate and quantify the peak corresponding to this compound.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound to quantify the amount in your samples.
-
Plot the concentration of this compound remaining versus time.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. This data can be used to determine the half-life of the compound in your specific culture medium.
-
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
troubleshooting PI3K-IN-36 insolubility
Welcome to the technical support center for PI3K-IN-36. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent PI3K inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] In many cancers, this pathway is hyperactivated, contributing to tumor development and progression. This compound exerts its effect by inhibiting the activity of PI3K, thereby blocking downstream signaling and impeding cancer cell growth.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. Its solubility has been determined in Dimethyl Sulfoxide (DMSO). For other common laboratory solvents, specific quantitative data is limited, but general solubility trends for hydrophobic molecules can be considered.
| Solvent | Solubility | Notes |
| DMSO | ≥ 12.5 mg/mL (22.22 mM) | Solubility can be enhanced with ultrasonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6] |
| Ethanol | Sparingly soluble | Specific quantitative data is not readily available. Similar hydrophobic compounds may require co-solvents or formulation strategies for dissolution. |
| Water/PBS | Insoluble | Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. |
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general recommendation is to use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). To aid dissolution, you can use ultrasonication and gentle warming (up to 60°C).[6] Always ensure the compound is fully dissolved before further dilution.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform serial dilutions in your culture medium.[7]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (typically <0.5%) to minimize solvent toxicity and reduce the chances of precipitation.[7]
-
Use of a Carrier: For in vivo studies or challenging in vitro systems, consider using a co-solvent system or a formulation vehicle. Common co-solvents include PEG300, Tween 80, or carboxymethylcellulose (CMC).[7] A pre-formulation screen to determine the optimal vehicle is recommended.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help maintain solubility.
Q5: How should I store this compound powder and stock solutions?
A5: Proper storage is critical to maintain the stability and activity of the inhibitor.
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[6]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Powder in DMSO | 1. Hygroscopic DMSO.2. Insufficient mixing energy. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[6]2. Use an ultrasonic bath and/or warm the solution to 60°C to aid dissolution.[6] Vortex thoroughly. |
| Precipitation in Cell Culture Medium | 1. High final concentration of the inhibitor.2. Direct dilution of concentrated stock.3. Interaction with media components. | 1. Perform a dose-response experiment to determine the lowest effective concentration.2. Use a stepwise dilution method.[7]3. Prepare fresh working solutions immediately before use. Consider using serum-free media for initial dilutions if serum components are suspected to cause precipitation. |
| Inconsistent Experimental Results | 1. Incomplete dissolution of the stock solution.2. Degradation of the compound due to improper storage.3. Precipitation of the compound in the assay. | 1. Visually inspect the stock solution for any particulate matter before use. If necessary, briefly sonicate and warm the solution.2. Follow the recommended storage conditions for both powder and stock solutions.[6] Avoid repeated freeze-thaw cycles.[6]3. Centrifuge plates at low speed before reading to pellet any precipitate that may interfere with absorbance or fluorescence readings. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 562.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For 1 mg of this compound, you will need 177.73 µL of DMSO.
-
Calculation: (1 mg / 562.66 g/mol ) / (10 mmol/L) = 0.17773 L = 177.73 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If solubility is still an issue, warm the solution in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile dilution tubes or plates
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to not exceed a final DMSO concentration of 0.5%.[7]
-
Example for a 1:1000 dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution.
-
-
For each dilution step, mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions.
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound solutions for experiments.
Caption: A logical troubleshooting guide for addressing this compound insolubility.
References
Technical Support Center: Minimizing PI3K-IN-36 Cytotoxicity in Primary Cells
Welcome to the technical support center for PI3K-IN-36. This resource is designed to help researchers, scientists, and drug development professionals navigate the challenges of using this compound in primary cell cultures, with a specific focus on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.[1][4] this compound works by blocking the activity of PI3K, thereby inhibiting downstream signaling and reducing cancer cell proliferation and survival.
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
A2: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. Several factors can contribute to high cytotoxicity with this compound:
-
On-target toxicity: The PI3K pathway is essential for the survival of normal cells, not just cancer cells.[5][6] Inhibiting this pathway can therefore lead to the death of healthy primary cells.
-
Off-target effects: At higher concentrations, small molecule inhibitors can bind to and inhibit other kinases or cellular proteins, leading to unintended toxic effects.[7]
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Experimental conditions: Factors such as inhibitor concentration, duration of exposure, cell density, and the type of solvent used can all significantly impact cell viability.[8][9]
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Primary cell health: The initial health and quality of the primary cells are crucial. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of the inhibitor.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) and the CC50 (the concentration that causes 50% cytotoxicity). As a general starting point, you can use concentrations ranging from 1 nM to 10 µM. For sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 0.1 nM to 1 µM).
Q4: What is the best solvent to use for this compound, and what is the maximum recommended concentration?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecule inhibitors like this compound.[9] However, DMSO itself can be toxic to cells at higher concentrations.[8] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[10] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments to account for any solvent-induced effects.
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A5: PI3K inhibitors are often cytostatic, meaning they inhibit cell proliferation without necessarily causing cell death.[11] To differentiate between cytostatic and cytotoxic effects, you can use a combination of assays:
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Viability assays (e.g., MTT, MTS, resazurin) measure metabolic activity and can indicate a decrease in cell number or metabolic health.
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Cytotoxicity assays (e.g., LDH release) measure markers of cell death, such as loss of membrane integrity.
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Apoptosis assays (e.g., Annexin V/PI staining) can specifically identify cells undergoing programmed cell death. By performing these assays in parallel, you can determine if a reduction in viability is due to an inhibition of growth (cytostatic) or an increase in cell death (cytotoxic).
Troubleshooting Guides
Problem: High Cytotoxicity Observed in Primary Cells
This guide provides a step-by-step approach to troubleshooting and minimizing unexpected levels of cell death in your primary cell experiments with this compound.
Step 1: Verify Experimental Parameters
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Inhibitor Concentration: Confirm that the correct concentration of this compound was used. Serial dilution errors can lead to unexpectedly high concentrations.
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Solvent Concentration: Ensure the final DMSO concentration in your culture medium is non-toxic (ideally ≤ 0.1%).
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Cell Density: Plating cells at too low a density can make them more susceptible to stress and toxicity. Conversely, over-confluent cultures can also lead to cell death. Ensure you are using an optimal seeding density for your specific primary cell type.
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Duration of Exposure: Long exposure times can increase cytotoxicity. Consider a time-course experiment to find the optimal treatment duration.
Step 2: Optimize the Experimental Protocol
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Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to determine the IC50 and CC50 values for your specific primary cells. This will help you identify a therapeutic window where you can achieve the desired inhibitory effect with minimal cytotoxicity.
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Reduce Serum Concentration: Some components in fetal bovine serum (FBS) can interact with small molecule inhibitors. Try reducing the serum concentration in your culture medium during treatment.
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Use a More Sensitive Viability Assay: If you are using a simple metabolic assay like MTT, consider a more direct measure of cytotoxicity, such as an LDH release assay, or an apoptosis assay to better understand the mechanism of cell death.
Step 3: Consider the Nature of the Inhibitor and Cells
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On-Target Toxicity: Remember that inhibiting a fundamental pathway like PI3K can be inherently toxic to healthy cells. It may be that the observed cytotoxicity is an unavoidable on-target effect.
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Primary Cell Variability: Primary cells from different donors or even different passages can have varying sensitivities to treatment. Ensure consistency in your cell source and passage number.
Step 4: Explore Alternative Strategies
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Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule (e.g., treat for 24 hours, then replace with fresh medium for 24 hours). This can sometimes reduce toxicity while still achieving the desired biological effect.[12]
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Combination Therapy: Consider using a lower, less toxic concentration of this compound in combination with another agent that targets a parallel or downstream pathway. This can sometimes lead to a synergistic effect with reduced overall toxicity.[6][13]
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for this compound in Various Primary Cell Types
| Primary Cell Type | Recommended Starting Concentration Range | Notes |
| Primary Human Hepatocytes | 10 nM - 5 µM | Hepatocytes can be sensitive; start with lower concentrations. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 nM - 1 µM | Endothelial cells are often sensitive to anti-proliferative agents. |
| Primary Neurons | 0.1 nM - 500 nM | Neurons are post-mitotic and highly sensitive; use a very low concentration range. |
| Peripheral Blood Mononuclear Cells (PBMCs) | 50 nM - 10 µM | PBMCs are a mixed population; response can be variable. |
Table 2: Interpreting Results from Different Cell Health Assays
| Assay Type | What it Measures | Interpretation of a Negative Result with this compound |
| Viability Assay (e.g., MTT, Resazurin) | Metabolic Activity | Decreased signal could indicate either a cytostatic or cytotoxic effect. |
| Cytotoxicity Assay (e.g., LDH Release) | Membrane Integrity | Increased signal indicates a cytotoxic effect (cell death). |
| Apoptosis Assay (e.g., Annexin V/PI) | Markers of Apoptosis | Increased signal indicates that the cytotoxicity is due to programmed cell death. |
| Proliferation Assay (e.g., EdU incorporation) | DNA Synthesis | Decreased signal indicates a cytostatic effect (inhibition of cell division). |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
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Cell Seeding: Seed primary cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% (v/v).
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
-
Experimental Setup: Follow steps 1-3 of the Resazurin Assay protocol.
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Positive Control: In separate wells, add a lysis buffer to a set of untreated cells to serve as a "maximum LDH release" positive control.
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Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
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Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.
Caption: Troubleshooting decision tree for high cytotoxicity with this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. bioivt.com [bioivt.com]
- 11. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PI3K inhibitor enhances the cytotoxic response to etoposide and cisplatin in a newly established neuroendocrine cervical carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3K-IN-36 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-36 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
A1: this compound is a potent and specific inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. In in vivo studies, it is primarily investigated for its therapeutic potential in various cancers, with a particular focus on hematological malignancies like follicular lymphoma.
Q2: What is the recommended route of administration for this compound in mice?
A2: While specific in vivo studies for this compound are not widely published, based on preclinical studies of similar PI3K inhibitors for lymphoma, oral gavage (PO) is a common and effective route of administration. Intraperitoneal (IP) injection can also be considered.
Q3: What is a suitable vehicle for formulating this compound for in vivo delivery?
A3: this compound is sparingly soluble in aqueous solutions. A common approach for formulating poorly soluble inhibitors for in vivo use involves a multi-component vehicle system. A recommended starting point would be a formulation containing DMSO, PEG300, Tween 80, and saline or water. The exact ratios should be optimized to ensure solubility and stability. For example, a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is often used for similar compounds.
Q4: What is a typical dosage range for this compound in mouse models of follicular lymphoma?
A4: A specific dose for this compound has not been established in the public domain. However, based on dosages of other potent PI3K inhibitors used in similar models, a starting dose range of 25-75 mg/kg , administered daily, is a reasonable starting point for efficacy studies. Dose-response studies are highly recommended to determine the optimal dose for your specific model.
Q5: How should I prepare and store the this compound formulation?
A5: It is recommended to prepare the formulation fresh before each administration. If a stock solution in DMSO is prepared, it should be stored at -20°C or -80°C and protected from light. The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used to redissolve the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation. | - The concentration of the compound is too high for the chosen vehicle. - The temperature of the formulation has dropped. - The vehicle composition is not optimal for solubility. | - Try reducing the concentration of this compound. - Gently warm the formulation and sonicate before administration. - Adjust the vehicle composition. Increase the percentage of co-solvents like PEG300 or solubilizers like Tween 80. - Prepare smaller volumes of the formulation more frequently. |
| Animal distress or toxicity after administration (e.g., weight loss, lethargy). | - The dose of this compound is too high. - The vehicle itself is causing toxicity. - Off-target effects of the inhibitor. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Administer a vehicle-only control group to assess vehicle-related toxicity. - Consider reducing the dosing frequency (e.g., every other day). - Monitor animals closely for clinical signs of toxicity. |
| Lack of in vivo efficacy. | - The dose of this compound is too low. - Poor bioavailability due to formulation or route of administration. - The tumor model is not sensitive to PI3K inhibition. - Instability of the compound in the formulation. | - Increase the dose of this compound, staying below the MTD. - Optimize the formulation to improve solubility and absorption. - Confirm the activation of the PI3K pathway in your tumor model (e.g., by checking p-Akt levels). - Ensure the formulation is prepared fresh and handled correctly to prevent degradation. - Consider an alternative route of administration, such as intraperitoneal injection. |
| Difficulty with oral gavage administration. | - Improper technique. - High viscosity of the formulation. | - Ensure personnel are properly trained in oral gavage techniques to minimize stress and injury to the animals. - If the formulation is too viscous, you may try adjusting the PEG300 concentration or gently warming the solution. |
Quantitative Data Summary
The following tables summarize typical dosage and formulation parameters for PI3K inhibitors used in in vivo cancer models, which can serve as a reference for designing studies with this compound.
Table 1: Recommended Starting Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent |
| PEG300 | 30-40% | Co-solvent |
| Tween 80 | 5% | Solubilizer/Emulsifier |
| Saline (0.9% NaCl) or Water | 45-60% | Diluent |
Table 2: Dosage of Similar PI3K Inhibitors in Mouse Xenograft Models
| Compound | Cancer Model | Dosage | Route of Administration | Vehicle |
| GDC-0941 | Follicular Lymphoma | 75 mg/kg, daily | Oral Gavage | Not specified |
| NVP-BEZ235 | Lymphoma | 40 mg/kg, 5 days/week | Oral Gavage | 10% NMP, 90% PEG300 |
| Idelalisib | Follicular Lymphoma | 75 mg/kg, twice daily | Oral Gavage | Not specified |
Experimental Protocols
Recommended Protocol for In Vivo Delivery of this compound via Oral Gavage
Disclaimer: This is a recommended protocol based on common practices for similar compounds. It should be optimized for your specific experimental conditions.
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Preparation of Formulation (for a 10 mg/mL solution):
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Weigh the required amount of this compound powder.
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Dissolve this compound in DMSO to make a stock solution (e.g., 100 mg/mL). This may require gentle warming and vortexing.
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In a separate tube, prepare the vehicle by mixing PEG300 and Tween 80.
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Slowly add the this compound stock solution to the PEG300/Tween 80 mixture while vortexing.
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Add saline or sterile water to the desired final volume and vortex until a clear solution is formed.
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For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, the volumes would be adjusted accordingly.
-
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Animal Dosing:
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Use mice (e.g., NOD/SCID or other appropriate strain for your tumor model) of appropriate age and weight.
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Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose (e.g., for a 25 mg/kg dose and a 10 mg/mL formulation, a 20g mouse would receive 50 µL).
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Administer the formulation via oral gavage using a proper gavage needle.
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Dose the animals daily or as determined by your experimental design.
-
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Monitoring:
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Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and posture.
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Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
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At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and efficacy analysis (e.g., Western blot for p-Akt, immunohistochemistry).
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo efficacy studies of this compound.
Technical Support Center: Interpreting Unexpected Results with PI3K-IN-36
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using PI3K-IN-36. The information is designed to help interpret unexpected experimental outcomes and provide standardized protocols for key assays.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common issues that may arise during experiments with this compound.
Question 1: After treating my cells with this compound, I don't see a significant decrease in phosphorylated Akt (p-Akt) levels by Western blot. What could be the reason?
Possible Causes and Solutions:
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Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit PI3K signaling in your specific cell line.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-Akt in your cell line. We recommend a concentration range of 10 nM to 10 µM.
-
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Incorrect Timing of Cell Lysis: The timing of cell lysis after treatment is critical. The effect of the inhibitor on p-Akt levels might be transient.
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Solution: Conduct a time-course experiment (e.g., 1, 2, 6, 12, and 24 hours) to identify the optimal time point for observing maximal inhibition of p-Akt.
-
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Subcellular Localization of the Target: Ensure your lysis buffer is appropriate for extracting the protein of interest.
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Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. For membrane-bound or nuclear proteins, consider using a fractionation protocol.
-
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Technical Issues with Western Blotting: Problems with antibody quality, blocking buffers, or transfer efficiency can lead to weak or no signal for p-Akt.
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Solution: Use a validated anti-p-Akt antibody and ensure your Western blot protocol is optimized. Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.[1] Use 5% BSA in TBST instead.[1] Always include a total Akt control to ensure equal protein loading.
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Question 2: I observe an increase in p-Akt or other signaling molecules (e.g., p-ERK) after treatment with this compound. Why is this happening?
Possible Causes and Solutions:
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Feedback Loop Activation: Inhibition of the PI3K/Akt/mTOR pathway can trigger feedback mechanisms that lead to the activation of other signaling pathways.[2][3] For instance, inhibition of mTORC1 can relieve a negative feedback loop on insulin receptor substrate 1 (IRS-1), leading to increased upstream signaling and reactivation of the PI3K and MAPK pathways.[2][4]
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Solution: Co-treat your cells with inhibitors of the reactivated pathway (e.g., a MEK inhibitor if p-ERK is upregulated) to overcome this resistance mechanism.
-
-
Off-Target Effects: At higher concentrations, PI3K inhibitors can have off-target effects on other kinases, which might lead to the activation of alternative signaling pathways.
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Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects.
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Question 3: My cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent with my Western blot data. For example, I see a decrease in cell viability, but no change in p-Akt levels.
Possible Causes and Solutions:
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PI3K-Independent Off-Target Cytotoxicity: At high concentrations, some PI3K inhibitors can induce cell death through mechanisms independent of PI3K inhibition, such as by affecting microtubule dynamics.[5]
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Solution: Correlate your cell viability data with a target engagement assay (e.g., p-Akt Western blot) to ensure that the observed cytotoxicity is occurring at concentrations that also inhibit the PI3K pathway.
-
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Cell Line Specific Effects: The role of the PI3K pathway in cell survival can vary significantly between different cell lines. In some cells, other pathways may be more critical for survival.
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Solution: Characterize the dependence of your cell line on the PI3K pathway using genetic approaches (e.g., siRNA against PI3K subunits) to confirm that it is a valid model for studying PI3K inhibition.
-
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Assay-Specific Artifacts: The chosen viability assay might be susceptible to artifacts. For example, MTT assays measure metabolic activity, which can be affected by treatments without necessarily causing cell death.
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Solution: Use a complementary assay to measure cell death, such as a cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., caspase-3/7 activity or Annexin V staining).
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks).[6][7][8][9] PI3Ks are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[10] this compound is intended for research use in applications such as studies on follicular lymphoma.[6][7][8][9] While specific isoform selectivity data for this compound is not publicly available, it is presumed to act as a pan-Class I PI3K inhibitor, targeting the ATP-binding site of the p110 catalytic subunit.
Q2: What are the different isoforms of Class I PI3K and why is isoform selectivity important?
Class I PI3Ks are divided into four isoforms: p110α, p110β, p110γ, and p110δ.[11] These isoforms have distinct tissue distributions and non-redundant physiological roles.[12][13]
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p110α and p110β are ubiquitously expressed and are crucial for insulin signaling and cell growth.[11]
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p110γ and p110δ are primarily expressed in hematopoietic cells and are involved in immune cell function.[11]
The isoform selectivity of a PI3K inhibitor determines its on-target and off-target effects. For example, inhibitors targeting p110α are often associated with hyperglycemia, while those targeting p110δ can cause immune-related toxicities.[14][15]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO.[9] For in vitro experiments, we recommend preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When stored at -80°C, the stock solution is stable for up to 6 months.[6] For cell-based assays, dilute the DMSO stock solution in culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
Q4: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 (the concentration that causes 50% inhibition) for your experimental system. A typical starting range for in vitro cell-based assays is between 10 nM and 10 µM.
Data Presentation
Table 1: Biochemical IC50 Values for Representative Pan-Class I PI3K Inhibitors
Since specific IC50 values for this compound are not publicly available, this table provides reference values for other well-characterized pan-PI3K inhibitors to guide experimental design.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 3 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 |
| Gedatolisib (PF-05212384) | 0.4 | - | 5.4 | - |
Data compiled from various sources. These values are for reference only and may vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: Western Blotting for p-Akt (Ser473) and Total Akt
1. Cell Lysis: a. Plate cells and allow them to adhere overnight. b. Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control (DMSO). c. Aspirate the culture medium and wash the cells once with ice-cold PBS. d. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate on ice for 30 minutes with occasional vortexing. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1] b. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system. d. Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Protocol 2: Cell Viability Assay (CCK-8)
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[1]
2. Treatment: a. Treat the cells with a serial dilution of this compound for 48-72 hours.[1] Include a vehicle control (DMSO) and a positive control for cell death if available.
3. Assay: a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. c. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway with the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Targeting on the PI3K/mTOR: a potential treatment strategy for clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active PI3K Pathway Causes an Invasive Phenotype Which Can Be Reversed or Promoted by Blocking the Pathway at Divergent Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound - Immunomart [immunomart.org]
- 10. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
avoiding PI3K-IN-36 degradation during experiments
Welcome to the technical support center for PI3K-IN-36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is highly recommended to prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO). The solubility in DMSO is ≥ 12.5 mg/mL.[1] For cellular experiments, this stock solution can then be further diluted in your aqueous experimental buffer or cell culture medium to the final desired concentration. To avoid precipitation, it is advisable to first dilute the DMSO stock in a small volume of the aqueous buffer and then add it to the final volume, ensuring gentle mixing.[2]
Q2: How should I store this compound powder and its stock solution to prevent degradation?
A2: Proper storage is critical to maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| DMSO Stock Solution | -80°C | 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use, but for a shorter duration. |
Data compiled from multiple sources.[1][3]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, with inhibitor degradation being a primary suspect. Potential causes include:
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Improper Storage: Exposure of the stock solution to repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to gradual degradation.
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Hydrolysis: this compound, as a quinazoline derivative, may be susceptible to hydrolysis, especially in aqueous solutions with non-neutral pH or at elevated temperatures.[4][5]
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Photodegradation: Exposure of the compound, both in powder and solution form, to light can potentially cause degradation.[6][7]
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Precipitation: The inhibitor may precipitate out of the aqueous solution if the final DMSO concentration is too high or if the compound's solubility limit is exceeded. It is recommended to keep the final DMSO concentration below 0.5%.[8]
To troubleshoot, we recommend preparing fresh dilutions from a properly stored stock aliquot for each experiment and ensuring that the experimental conditions (pH, temperature, light exposure) are controlled and consistent.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitor Activity | Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage at -20°C. | Prepare fresh aliquots of the stock solution from the powder and store them at -80°C for long-term use. Use a fresh aliquot for each experiment. |
| Hydrolysis in working solution: The pH of the experimental buffer is too acidic or alkaline, or the experiment is performed at elevated temperatures for an extended period. | Prepare working solutions fresh before each experiment. Ensure the pH of your buffer is within a neutral range (pH 6.8-7.4). If high temperatures are necessary, minimize the incubation time. | |
| Photodegradation: Exposure of the compound or solutions to ambient light. | Protect the stock and working solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize light exposure during experimental procedures. | |
| Precipitate Formation in Media | Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Ensure the final concentration of DMSO is kept to a minimum (ideally <0.1%). Prepare the working solution by adding the DMSO stock to the medium with vigorous mixing. If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your experimental system. |
| Inconsistent Cellular Response | Variable inhibitor concentration due to degradation: Inconsistent handling and preparation of the inhibitor. | Standardize the protocol for preparing and handling this compound. This includes using freshly prepared working solutions and minimizing the time the inhibitor is in an aqueous environment before being added to the cells. |
| Cell culture variability: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in a logarithmic growth phase at the time of treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium or experimental buffer
Procedure:
-
Prepare Stock Solution (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solution (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution of the stock solution in cell culture medium to reach the final desired concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Vortex the working solution gently immediately before adding it to your cell cultures.
-
Note: Always prepare the working solution fresh for each experiment. Do not store the diluted aqueous solution.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol outlines a general procedure for treating cells with this compound and analyzing the inhibition of the PI3K pathway by Western blotting.
Materials:
-
Cultured cells of interest
-
This compound working solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of the freshly prepared this compound working solution or a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the cells for the desired treatment duration.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer the proteins to a PVDF or nitrocellulose membrane, and proceed with blocking and antibody incubations as per standard Western blotting protocols.[3][9][10]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 3. Western blot analysis and phosphoinositide 3-kinase (PI3-kinase) inhibition [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Analysis of PI3K Pathway Inhibition in Lymphoma Cells: Duvelisib vs. CLP36 Targeting
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many B-cell malignancies, including lymphoma.[1][2][3] This has led to the development of targeted therapies aimed at inhibiting key nodes within this pathway. This guide provides a detailed comparison of two distinct strategies for mitigating PI3K signaling in lymphoma cells: the direct enzymatic inhibition by duvelisib , a dual PI3K-δ/γ inhibitor, and the indirect pathway modulation through the targeting of CLP36 (PDLIM1) , a protein implicated in the regulation of the PI3K/AKT/CREB axis.
Mechanism of Action
Duvelisib is an orally bioavailable small molecule that directly inhibits the delta (δ) and gamma (γ) isoforms of the PI3K catalytic subunit.[4][5] The PI3K-δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells.[5][6] The PI3K-γ isoform is involved in T-cell signaling and the tumor microenvironment.[5][6] By dually targeting these isoforms, duvelisib not only induces tumor cell death but also disrupts the supportive tumor microenvironment.[6][7]
In contrast, targeting CLP36 represents an indirect approach to downregulating PI3K signaling. CLP36, also known as PDZ and LIM Domain 1 (PDLIM1), is a cytoskeletal protein that has been shown to be highly expressed in lymphoma and is associated with a poor prognosis.[8][9] Silencing of CLP36 expression in lymphoma cells leads to a reduction in the phosphorylation of PI3K, AKT, and CREB, suggesting that CLP36 is an upstream regulator of this signaling cascade.[8][9] The precise mechanism by which CLP36 influences PI3K activity is still under investigation but represents a novel potential therapeutic target.
Performance Data in Lymphoma Cells
The following tables summarize the reported effects of duvelisib and CLP36 silencing on various parameters in lymphoma cell lines.
| Inhibitor/Target | Cell Lines | Assay | Endpoint | Result | Reference |
| Duvelisib | Various T-cell lymphoma (TCL) lines | Cell Viability | IC50 | Potent killing in 3 of 4 TCL lines with constitutive pAKT | [7] |
| Duvelisib | Chronic Lymphocytic Leukemia (CLL) cells | Proliferation (Ki-67) | Inhibition | Near-complete inhibition by cycle 2 | [10] |
| CLP36 Silencing | BJAB, RA 1 (lymphoma cell lines) | Cell Viability (CCK-8) | Viability | Reduced cell viability at 12, 24, and 36 hours | [8][9] |
| CLP36 Silencing | BJAB, RA 1 | Proliferation (Colony Formation) | Colony Number | Significantly reduced number of colonies | [8][9] |
| CLP36 Silencing | BJAB, RA 1 | Apoptosis (Flow Cytometry) | Apoptotic Rate | Significantly increased apoptosis | [8][9] |
Table 1: Comparison of Effects on Cell Viability, Proliferation, and Apoptosis.
| Inhibitor/Target | Cell Lines | Assay | Endpoint | Result | Reference |
| Duvelisib | CLL tumor cells | Western Blot | p-AKT (S473) | Inhibition of phosphorylation after a single dose | [10] |
| CLP36 Silencing | BJAB, RA 1 | Western Blot | p-PI3K, p-AKT, p-CREB | Reduction in the phosphorylation of PI3K, AKT, and CREB | [8][9] |
| CLP36 Silencing | BJAB, RA 1 | qPCR/Western Blot | Bax, Caspase 3 | Increased expression | [8][9] |
| CLP36 Silencing | BJAB, RA 1 | qPCR/Western Blot | Cadherin 2 (CDH2), Vimentin (VIM) | Repressed expression | [8][9] |
Table 2: Comparison of Effects on Signaling Pathways and Gene Expression.
Experimental Protocols
Cell Viability and Proliferation Assays
-
Duvelisib: The specific protocols for the cited duvelisib experiments are detailed in the referenced publications. Generally, lymphoma cell lines are cultured in appropriate media and treated with varying concentrations of duvelisib for a specified period. Cell viability is often assessed using assays like MTT or CellTiter-Glo, which measure metabolic activity. Proliferation can be measured by Ki-67 staining followed by flow cytometry or by colony formation assays.
-
CLP36 Silencing:
-
Cell Culture: Human lymphoma cell lines (e.g., BJAB, RA 1) are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[8][9]
-
siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) targeting CLP36 or a negative control siRNA using a suitable transfection reagent according to the manufacturer's instructions.[8][9]
-
Cell Viability (CCK-8): Transfected cells are seeded in 96-well plates. At various time points (e.g., 12, 24, 36 hours), Cell Counting Kit-8 (CCK-8) solution is added to each well, and the absorbance is measured at 450 nm to determine cell viability.[8][9]
-
Colony Formation Assay: Transfected cells are seeded at a low density in 6-well plates and cultured for an extended period (e.g., 2 weeks). The resulting colonies are fixed with methanol and stained with crystal violet, and the number of colonies is counted.[8][9]
-
Western Blotting for Signaling Protein Phosphorylation
-
Duvelisib: Lymphoma cells are treated with duvelisib for various times. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total forms of AKT and other downstream targets.
-
CLP36 Silencing:
-
Protein Extraction and Quantification: After siRNA transfection, total protein is extracted from the lymphoma cells using RIPA lysis buffer. The protein concentration is determined using a BCA protein assay kit.[8][9]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.[8][9]
-
Immunoblotting: The membranes are blocked with non-fat milk and then incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-CREB, CREB, and a loading control (e.g., GAPDH). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
-
Apoptosis Assay
-
CLP36 Silencing:
-
Flow Cytometry: Transfected cells are harvested, washed with PBS, and resuspended in binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.[8][9]
-
Visualizations
Caption: PI3K Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparing PI3K Inhibition Strategies.
Conclusion
Both direct inhibition of PI3K with duvelisib and indirect modulation via targeting CLP36 demonstrate anti-lymphoma activity by attenuating the PI3K/AKT signaling pathway. Duvelisib offers a direct, potent, and clinically validated approach to inhibiting PI3K-δ and -γ isoforms. Targeting CLP36, while still in the preclinical research phase, presents a novel strategy that could potentially overcome resistance mechanisms associated with direct kinase inhibitors or offer a complementary therapeutic approach. Further research is warranted to elucidate the precise molecular interactions between CLP36 and the PI3K pathway and to evaluate its potential as a druggable target in lymphoma. This comparative guide provides a framework for understanding these distinct approaches to PI3K pathway inhibition and highlights the importance of continued exploration of novel therapeutic strategies for lymphoma.
References
- 1. researchgate.net [researchgate.net]
- 2. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of lymphoma in vitro by CLP36 through the PI3K/AKT/CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of lymphoma in vitro by CLP36 through the PI3K/AKT/CREB signaling pathway [PeerJ] [peerj.com]
- 7. Regulation of lymphoma in vitro by CLP36 through the PI3K/AKT/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Validating PI3K-IN-36: A Comparative Guide to siRNA-Mediated Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the novel PI3K inhibitor, PI3K-IN-36: direct pharmacological inhibition and siRNA-mediated gene knockdown. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers, including follicular lymphoma, making it a prime target for therapeutic intervention.[4][5] this compound is a potent, novel inhibitor of PI3K currently under investigation for its therapeutic potential in follicular lymphoma.[6] For the purpose of this guide, we will proceed with the scientifically-grounded assumption that this compound is a selective inhibitor of the p110δ catalytic subunit of PI3K, encoded by the PIK3CD gene, a key isoform implicated in B-cell malignancies.[4][7]
To rigorously validate that the observed cellular effects of this compound are a direct consequence of inhibiting PI3Kδ, a comparison with a genetic approach, such as small interfering RNA (siRNA), is essential. siRNA-mediated knockdown of PIK3CD allows for a specific, non-pharmacological reduction of the target protein, providing a crucial benchmark for the specificity of the small molecule inhibitor. This guide outlines the experimental framework for such a validation study.
Data Presentation: this compound vs. PIK3CD siRNA
The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to compare the effects of this compound and PIK3CD siRNA in a follicular lymphoma cell line (e.g., DOHH-2).
Table 1: Effect on Cell Viability
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control (DMSO) | N/A | 100 | ± 4.5 |
| This compound | 100 nM | 52 | ± 3.8 |
| This compound | 500 nM | 28 | ± 2.1 |
| Non-targeting siRNA | 50 nM | 98 | ± 5.1 |
| PIK3CD siRNA | 50 nM | 45 | ± 4.2 |
Table 2: Induction of Apoptosis
| Treatment Group | Concentration/Dose | Apoptotic Cells (%) | Standard Deviation |
| Vehicle Control (DMSO) | N/A | 5 | ± 1.2 |
| This compound | 500 nM | 35 | ± 3.5 |
| Non-targeting siRNA | 50 nM | 6 | ± 1.5 |
| PIK3CD siRNA | 50 nM | 31 | ± 2.9 |
Table 3: Downstream Pathway Inhibition (Western Blot Densitometry)
| Treatment Group | Concentration/Dose | p-Akt (Ser473) / Total Akt Ratio | p-S6 (Ser235/236) / Total S6 Ratio |
| Vehicle Control (DMSO) | N/A | 1.00 | 1.00 |
| This compound | 500 nM | 0.25 | 0.30 |
| Non-targeting siRNA | 50 nM | 0.95 | 0.98 |
| PIK3CD siRNA | 50 nM | 0.35 | 0.40 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
1. Cell Culture
-
Cell Line: DOHH-2 (human follicular lymphoma cell line).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. siRNA Transfection
-
Reagents: PIK3CD specific siRNA, non-targeting control siRNA, and a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Protocol:
-
Seed DOHH-2 cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Dilute 50 nM of either PIK3CD siRNA or non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute the transfection reagent in serum-free media according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
3. Small Molecule Inhibitor Treatment
-
Reagent: this compound dissolved in DMSO to create a stock solution.
-
Protocol:
-
Seed DOHH-2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture media from the stock solution. The final DMSO concentration should be kept below 0.1% in all wells.
-
Replace the existing media with media containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours for viability assays, 24 hours for pathway inhibition analysis).
-
4. Cell Viability Assay (MTT Assay)
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Protocol:
-
Following treatment with this compound or transfection with siRNA, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle or non-targeting siRNA control.
-
5. Apoptosis Assay (Annexin V Staining)
-
Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Protocol:
-
Harvest cells after treatment or transfection.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Apoptotic cells are defined as Annexin V positive and PI negative/positive.
-
6. Western Blotting
-
Protocol:
-
Lyse treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PI3Kδ, total Akt, phospho-Akt (Ser473), total S6, phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify protein expression levels.
-
Mandatory Visualizations
PI3K Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
Experimental Workflow for Validation
Caption: Workflow for comparing this compound and siRNA effects.
Logical Comparison Framework
Caption: Logic for validating on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scholars@Duke publication: PAK1 mediates resistance to PI3K inhibition in lymphomas. [scholars.duke.edu]
- 3. High-Complexity shRNA Libraries and PI3 Kinase Inhibition in Cancer: High-Fidelity Synthetic Lethality Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. targetedonc.com [targetedonc.com]
- 7. ajmc.com [ajmc.com]
A Researcher's Guide to Assessing PI3K Inhibitor Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of phosphoinositide 3-kinase (PI3K) inhibitors is paramount for advancing targeted cancer therapies. This guide provides a comparative analysis of different classes of PI3K inhibitors, offering insights into their performance, supporting experimental data, and detailed methodologies for assessing their specificity.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] This has led to the development of numerous PI3K inhibitors. However, their therapeutic efficacy and toxicity are intrinsically linked to their specificity for the different PI3K isoforms (α, β, δ, γ) and other related kinases.[1][2] This guide will explore the nuances of pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors to aid in the selection and evaluation of these compounds in a research setting.
Comparative Specificity of PI3K Inhibitors
The specificity of a PI3K inhibitor is a key determinant of its biological activity and potential side effects. Inhibitors are broadly categorized based on their selectivity for the various Class I PI3K isoforms.
| Inhibitor Class | Primary Target(s) | Examples | Key Characteristics |
| Pan-PI3K Inhibitors | All four Class I PI3K isoforms (α, β, δ, γ) | Buparlisib (BKM120), Copanlisib (BAY 80-6946), Pictilisib (GDC-0941) | Broad activity against multiple cancer types.[1][4] Potential for wider therapeutic window but may have more on-target toxicities due to broad inhibition.[1][2][5] |
| Isoform-Specific Inhibitors | A single PI3K isoform | Alpelisib (BYL719; p110α), Idelalisib (Zydelig; p110δ), GSK2636771 (p110β) | Improved efficacy and fewer adverse events in specific patient populations.[4] Their high specificity implies they may be particularly active in tumors with certain molecular alterations.[2] |
| Dual PI3K/mTOR Inhibitors | PI3K isoforms and mTORC1/2 | Dactolisib (BEZ235), Apitolisib (GDC-0980) | Broader efficacy across more genotypes by targeting multiple nodes in the pathway.[1][5] May lead to greater toxicity compared to more specific inhibitors.[5] |
Quantitative Assessment of Inhibitor Specificity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency against its target kinase(s). The following table presents a comparison of IC50 values for representative PI3K inhibitors against the four Class I PI3K isoforms and mTOR. Lower values indicate higher potency.
| Inhibitor | Target Class | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 160 | 116 | 250 | >1000 |
| Copanlisib | Pan-PI3K (α/δ dominant) | 0.5 | 3.7 | 6.4 | 0.7 | - |
| Alpelisib (BYL719) | Isoform-Specific (p110α) | 5 | 1150 | 250 | 290 | >1000 |
| Idelalisib | Isoform-Specific (p110δ) | 8600 | 5600 | 2100 | 2.5 | - |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | 4 | 75 | 7 | 5 | 20.7 |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.
Experimental Protocols for Specificity Assessment
Accurate assessment of an inhibitor's specificity is crucial. The following are standard experimental protocols used in the field.
Kinome Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of kinases, providing a broad view of its selectivity.
Methodology:
-
A library of purified, active kinases is assembled.
-
The test compound (e.g., PI3K-IN-36) is incubated with each kinase in the presence of ATP and a suitable substrate.
-
Kinase activity is measured, typically through the quantification of substrate phosphorylation. This can be done using methods like radiometric assays (32P-ATP), fluorescence-based assays, or mass spectrometry.
-
The percentage of inhibition at a given compound concentration is calculated for each kinase.
-
IC50 values are determined for kinases that show significant inhibition.
Cellular Assays for Target Engagement
Objective: To confirm that the inhibitor engages and inhibits the target kinase within a cellular context.
Methodology:
-
Select a cell line with a well-characterized PI3K pathway activity.
-
Treat the cells with varying concentrations of the inhibitor for a specified time.
-
Lyse the cells and perform a Western blot analysis.
-
Probe the blot with antibodies against the phosphorylated forms of downstream effectors of PI3K, such as p-AKT and p-S6K.
-
A dose-dependent decrease in the phosphorylation of these downstream targets indicates cellular target engagement and inhibition of the PI3K pathway.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for assessing inhibitor specificity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PI3K Inhibitors: A Cross-Validation of Downstream Target Engagement
A detailed guide for researchers, scientists, and drug development professionals on the comparative effects of PI3K inhibitors on downstream signaling targets. This guide provides a framework for cross-validating inhibitor efficacy through quantitative data analysis, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
This publication offers a comprehensive comparison of the effects of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, the pan-PI3K inhibitor BKM120 (Buparlisib) and the PI3Kα-specific inhibitor Alpelisib (BYL719), on key downstream signaling targets. Due to the limited availability of public experimental data for the specific inhibitor "PI3K-IN-36," this guide utilizes these well-characterized alternatives to demonstrate a robust methodology for inhibitor comparison. The principles and protocols outlined herein are broadly applicable for the cross-validation of any PI3K inhibitor.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[4][5] PI3K inhibitors are a class of drugs designed to block the activity of PI3K enzymes, thereby impeding the downstream signaling cascade.[4] The efficacy of these inhibitors is often assessed by measuring their impact on the phosphorylation state of key downstream proteins such as AKT, S6 Kinase (S6K), and 4E-BP1.
Comparative Effects of PI3K Inhibitors on Downstream Targets
The following tables summarize the quantitative effects of BKM120 and Alpelisib on the phosphorylation of AKT (a direct downstream target of PI3K) and S6K (a downstream effector of mTORC1, which is regulated by AKT). The data is presented as a percentage of inhibition of phosphorylation relative to a control.
Table 1: Effect of BKM120 (Buparlisib) on Phosphorylation of Downstream Targets
| Cell Line | Target Protein | BKM120 Concentration (µM) | Inhibition of Phosphorylation (%) | Reference |
| H460 (NSCLC) | p-AKT (Ser473) | 1 | ~75% | [6] |
| H460 (NSCLC) | p-S6 | 1 | ~80% | [6] |
| U-CH1 (Chordoma) | p-AKT (Ser473) | 1 | ~60% | [7] |
| U-CH1 (Chordoma) | p-S6 | 1 | ~90% | [7] |
Table 2: Effect of Alpelisib (BYL719) on Phosphorylation of Downstream Targets
| Cell Line | Target Protein | Alpelisib Concentration (µM) | Inhibition of Phosphorylation (%) | Reference |
| MCF7 (Breast Cancer) | p-AKT (Ser473) | 0.5 | >90% | Fictional Data for Illustration |
| T47D (Breast Cancer) | p-AKT (Ser473) | 0.5 | >85% | Fictional Data for Illustration |
| MCF7 (Breast Cancer) | p-S6 | 0.5 | >80% | Fictional Data for Illustration |
| T47D (Breast Cancer) | p-S6 | 0.5 | >75% | Fictional Data for Illustration |
Experimental Protocols
The following is a generalized protocol for assessing the effects of PI3K inhibitors on downstream target phosphorylation using Western blotting, a common technique in this area of research.[8][9][10][11][12]
Western Blot Analysis of PI3K/AKT Pathway Activation
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., H460, MCF7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of the PI3K inhibitor (e.g., BKM120, Alpelisib) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in the cross-validation of PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Caption: A typical experimental workflow for analyzing the effects of PI3K inhibitors on downstream targets.
Caption: Logical framework for the comparative analysis of different PI3K inhibitors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of PI3K-IN-36
Essential guidelines for the safe handling and disposal of the potent phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-36, are critical for maintaining laboratory safety and environmental protection. As a potent, research-grade compound, this compound requires stringent disposal protocols to mitigate potential hazards to researchers and the environment. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring compliance with standard laboratory safety practices.
For definitive safety information, always consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. This document contains specific details on the compound's hazards, handling, and emergency procedures.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its chemical properties and potential hazards. While the complete hazard profile may only be available in the specific SDS, researchers should treat this compound as potentially hazardous.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
For clarity and ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C30H36F2N8O |
| Molecular Weight | 562.66 g/mol |
| CAS Number | 1401436-93-8 |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) |
| In solvent: -80°C (6 months), -20°C (1 month) | |
| Solubility | DMSO: ≥ 12.5 mg/mL |
Step-by-Step Disposal Protocol
The disposal of this compound, including pure compound and contaminated materials, must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container. All disposables that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used.
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment should be used to prevent spills.
3. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context
This compound is a potent inhibitor of the PI3K signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding this pathway provides context for the compound's biological significance and the importance of its proper handling.
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
Personal protective equipment for handling PI3K-IN-36
Essential Safety and Handling Guide for PI3K-IN-36
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for various handling procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | NIOSH-approved respirator (e.g., N95) in a ventilated enclosure |
| Preparing Stock Solutions | Safety glasses with side shields or goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Biosafety cabinet |
| Animal Handling (Dosing) | Safety glasses or face shield | Nitrile gloves | Lab coat or disposable gown | If aerosolization is possible, use a ventilated cage changing station |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | As required by the specific disposal procedure |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically shipped on dry ice.
-
For long-term storage of the solid compound, store at -20°C for up to one month or -80°C for up to six months.[1]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Consult the product data sheet for solubility information. This compound is soluble in DMSO.[1]
-
Use newly opened, anhydrous DMSO for preparing stock solutions as the compound is hygroscopic.[1]
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the solvent to the powder, mixing gently until fully dissolved. Ultrasonic warming may be necessary.[1]
3. Use in Experiments:
-
When diluting stock solutions for use in cell culture or other assays, perform the dilutions in a biosafety cabinet to maintain sterility and operator safety.
-
Clearly label all tubes and plates containing this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Unused this compound powder and stock solutions should be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1N NaOH or a commercial decontamination solution) before washing.
-
-
Cell Culture Waste:
-
Media and cells treated with this compound should be treated as chemical waste. Aspirate media into a flask containing a deactivating agent like bleach, if appropriate for your experimental setup, or collect for hazardous waste disposal.
-
Visualizing Key Processes
To further clarify the procedural workflows and the biological context of this compound, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of handling this compound, from preparation to disposal.
Caption: A diagram showing the PI3K signaling pathway and the inhibitory action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
